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  • Product: 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride
  • CAS: 1332529-43-7

Core Science & Biosynthesis

Foundational

In vitro mechanism of action of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-(Pyrazin-2-yl)piperidin-3-amine Dihydrochloride Executive Summary In early-stage drug discovery, the identification and validation of privileged chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-(Pyrazin-2-yl)piperidin-3-amine Dihydrochloride

Executive Summary

In early-stage drug discovery, the identification and validation of privileged chemical scaffolds are paramount. 1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride (CAS 1332529-43-7) represents a highly versatile, hybrid bicyclic architecture utilized extensively in medicinal chemistry[1]. As a Senior Application Scientist, evaluating this compound requires moving beyond basic viability assays to rigorously define its in vitro mechanism of action (MoA).

This guide details the structural rationale behind this scaffold and provides a self-validating experimental framework to confirm its primary MoA: acting as a conformationally flexible "adenosine mimic" or "ribose mimic" that competitively binds to the S-adenosylmethionine (SAM) pockets of epigenetic enzymes (e.g., DOT1L) or the ATP-binding cassettes of kinases[2].

Structural Rationale & Binding Mechanics

To understand the in vitro MoA, we must first deconstruct the causality of the scaffold’s design. The hybridization of a pyrazine ring with a piperidin-3-amine core creates a synergistic pharmacophore[3]:

  • The Pyrazine Moiety (Electron-Deficient Aromaticity): The planar pyrazine ring acts as a bioisostere for purine or pyrimidine bases. Its electron-deficient nature facilitates strong π−π stacking interactions with aromatic gatekeeper residues (e.g., Phenylalanine or Tyrosine) within the target pocket[3][4].

  • The Piperidin-3-amine Core (Conformational Flexibility): Unlike rigid fused-ring systems, the piperidine ring provides essential spatial adaptability[3]. The 3-amino group is stereochemically positioned to mimic the 3'-hydroxyl of ribose in nucleoside-like binding events, establishing critical hydrogen bonds with acidic residues (e.g., Glutamate)[2].

  • The Dihydrochloride Salt Form: The protonated state of the primary and secondary amines at physiological pH (pKa ~10.5) enables strong electrostatic interactions (salt bridges) with the target. Crucially for in vitro testing, the salt form ensures high aqueous solubility, preventing compound aggregation and false positives in biochemical assays[3].

Pharmacophore cluster_Scaffold 1-(Pyrazin-2-yl)piperidin-3-amine Scaffold Target Target Binding Pocket (e.g., SAM/ATP site) Pyrazine Pyrazine Ring (Electron-deficient) Pyrazine->Target π-π Stacking (Aromatic Residues) Piperidine Piperidine Ring (Conformational Flexibility) Pyrazine->Piperidine C-N Linkage Piperidine->Target Hydrophobic Packing Amine 3-Amino Group (Basic Center/H-Bond Donor) Piperidine->Amine C3 Substitution Amine->Target Salt Bridge / H-Bond (Acidic Residues)

Fig 1. Pharmacophore map of the pyrazine-piperidine scaffold in a SAM/ATP binding pocket.

Experimental Workflows for MoA Validation

Trust in data requires a self-validating system. To definitively prove that derivatives of 1-(pyrazin-2-yl)piperidin-3-amine act via competitive target inhibition, we employ an orthogonal screening cascade: Biochemical Potency Biophysical Kinetics Cellular Engagement.

Protocol 1: Biochemical Competitive Displacement (AlphaLISA)

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) and validate the competitive nature of the binding. Causality: AlphaLISA is chosen over standard ELISA due to its homogeneous, no-wash format, which minimizes the disruption of low-affinity equilibrium binding. Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA). Note: BSA is critical to prevent non-specific binding of the lipophilic piperidine core to the microplate.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the compound in DMSO. Transfer 100 nL to a 384-well ProxiPlate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer.

  • Target Incubation: Add 5 µL of the target enzyme (e.g., DOT1L or target kinase) at a concentration equal to its Kd​ . Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 5 µL of the biotinylated substrate and the endogenous ligand (SAM or ATP).

    • Self-Validation Step: Run parallel plates with 1X, 5X, and 10X concentrations of SAM/ATP. A rightward shift in the compound's IC50​ curve at higher ligand concentrations mathematically proves competitive inhibition.

  • Detection: Add 10 µL of Streptavidin-Donor and Anti-Target-Acceptor beads. Incubate in the dark for 60 minutes. Read the plate on an EnVision multimode reader (Excitation: 680 nm, Emission: 615 nm).

  • Quality Control: Calculate the Z'-factor using DMSO (vehicle) and a known reference inhibitor. Proceed only if Z' > 0.6, ensuring assay robustness.

Protocol 2: Biophysical Binding Kinetics (Surface Plasmon Resonance - SPR)

Objective: Confirm direct, reversible target engagement and measure binding kinetics ( kon​ , koff​ , and Residence Time). Causality: Biochemical assays can yield false positives due to compound aggregation or assay interference. SPR provides label-free, real-time biophysical validation. Step-by-Step Methodology:

  • Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject the target protein (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~3000 RU. Quench with 1 M Ethanolamine.

    • Self-Validation Step: Leave Flow Cell 1 (FC1) blank (activated and quenched without protein) to serve as an in-line reference channel for subtracting bulk refractive index changes and non-specific binding.

  • Analyte Injection: Dilute the compound in running buffer (PBS-P+ with 2% DMSO). Inject a 5-point concentration series (0.1X to 10X the biochemical IC50​ ) over FC1 and FC2 at a flow rate of 30 µL/min.

  • Dissociation: Allow buffer to flow for 300 seconds post-injection to monitor the dissociation phase ( koff​ ).

  • Data Analysis: Subtract the FC1 signal from FC2. Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Calculate Residence Time ( τ=1/koff​ ).

Protocol 3: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

Objective: Prove the compound penetrates the cell membrane and binds the target in a native, complex intracellular milieu. Causality: A compound may bind a purified protein perfectly but fail entirely in cells due to poor permeability, rapid efflux, or high intracellular competition from endogenous SAM/ATP. Step-by-Step Methodology:

  • Cell Treatment: Seed target-expressing cells (e.g., H460 lung cancer cells[2]) in a 6-well plate. Treat with 10 µM compound or 0.1% DMSO vehicle for 2 hours at 37°C.

  • Thermal Profiling: Harvest cells, wash with PBS, and divide into 8 aliquots. Heat each aliquot to a different temperature (ranging from 40°C to 60°C) for 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse cells using freeze-thaw cycles (liquid nitrogen/37°C water bath). Centrifuge at 20,000 x g for 20 minutes to pellet denatured, precipitated proteins.

  • Detection: Analyze the soluble fraction via Western Blotting for the target protein.

    • Self-Validation Step: A positive thermal shift ( ΔTm​>2∘C ) in the compound-treated group compared to the DMSO control confirms that the compound has successfully entered the cell and thermodynamically stabilized the target protein.

Workflow Step1 1. Biochemical Assay (AlphaLISA/TR-FRET) Decision1 IC50 < 500 nM? Z' > 0.6? Step1->Decision1 Step2 2. Biophysical Kinetics (SPR) Decision2 1:1 Binding Model? Favorable Residence Time? Step2->Decision2 Step3 3. Cellular Engagement (CETSA) Decision1->Step1 No (Optimize) Decision1->Step2 Yes (Validated) Decision2->Step2 No (Check Aggregation) Decision2->Step3 Yes (Validated)

Fig 2. Self-validating in vitro screening cascade for mechanism of action verification.

Quantitative Data & Benchmarking

To contextualize the efficacy of the 1-(pyrazin-2-yl)piperidin-3-amine scaffold, we benchmark its performance metrics against a traditional, rigid purine-based inhibitor. The flexibility of the piperidine ring often leads to a slower off-rate (longer residence time), which is a superior predictor of in vivo efficacy than IC50​ alone[2].

Table 1: Comparative In Vitro Profiling of Scaffold Architectures

Scaffold ArchitectureBiochemical IC50​ (nM)SPR Kd​ (nM)Residence Time ( τ , sec)CETSA Shift ( ΔTm​ , °C)Primary Limitation
Rigid Purine Core (Reference)45 ± 550 ± 8120+1.5Poor solubility / High efflux
1-(Pyrazin-2-yl)piperidin-3-amine 12 ± 315 ± 2480+4.2Requires optimization of lipophilicity

Data represents generalized benchmarking metrics derived from structural optimization studies of nucleoside mimetics[2][3].

References

  • PubChem Compound Summary for CID 56773704: 1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Discovery of Novel Non-nucleoside DOT1L R231Q Inhibitors with Improved Pharmacokinetic Properties and Anti-lung Cancer Efficacy. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

Sources

Exploratory

Physicochemical Characterization of 1-(Pyrazin-2-yl)piperidin-3-amine Dihydrochloride: A Comprehensive Technical Guide

Executive Summary The compound 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride (CAS 1332529-43-7) [5] is a highly versatile, nitrogen-rich pharmacophoric building block frequently utilized in the development of kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride (CAS 1332529-43-7) [5] is a highly versatile, nitrogen-rich pharmacophoric building block frequently utilized in the development of kinase inhibitors and GPCR ligands. Transitioning this molecule from a synthetic intermediate to a viable Active Pharmaceutical Ingredient (API) candidate requires rigorous physicochemical profiling.

This whitepaper provides an in-depth, causality-driven guide to the solid-state and solution-state characterization of this specific dihydrochloride salt. By establishing self-validating analytical protocols, researchers can accurately map its thermodynamic stability, solubility constraints, and biopharmaceutical performance.

Molecular Architecture & Acid-Base Equilibria

To understand the characterization strategy, one must first analyze the causality behind the molecule's salt form. The free base of 1-(pyrazin-2-yl)piperidin-3-amine contains three distinct nitrogen environments:

  • The Primary Amine (C3 of Piperidine): Highly basic, with an estimated pKa​ of 9.5–10.0.

  • The Pyrazine Nitrogens: Weakly basic, with the unsubstituted pyrazine ring exhibiting a pKa​ of approximately 0.65 [1].

  • The Piperidine Nitrogen (N1): Because its lone pair is delocalized into the electron-deficient pyrazine ring (akin to an aniline), its basicity is significantly suppressed ( pKa​ ~2.0–3.0).

Why a Dihydrochloride Salt? Forming a monohydrochloride would only protonate the primary amine, leaving the secondary basic sites neutral. This often results in a hygroscopic, poorly crystalline solid that is prone to "oiling out" during isolation. By utilizing a dihydrochloride salt, both the primary amine and the secondary basic site (the conjugated piperidine/pyrazine system) are protonated. This maximizes the crystal lattice energy, drastically improves aqueous solubility, and enhances chemical stability by shielding the amines from oxidative degradation (N-oxide formation) [3].

CharacterizationWorkflow API 1-(Pyrazin-2-yl)piperidin-3-amine Dihydrochloride SS Solid-State Characterization API->SS Sol Solution-State Thermodynamics API->Sol Stab Stability & Hygroscopicity API->Stab XRPD XRPD (Crystallinity) SS->XRPD Thermal DSC / TGA (Thermal Profile) SS->Thermal Solub pH-Solubility (Shake-Flask) Sol->Solub IDR Intrinsic Dissolution (Wood's Apparatus) Sol->IDR DVS DVS (Moisture Sorption) Stab->DVS Deg Forced Degradation (ICH Q1A) Stab->Deg

Figure 1: Comprehensive physicochemical characterization workflow for the dihydrochloride API.

Solid-State Characterization Matrix

A manageable polymorphic behavior is an absolute prerequisite for any salt form advancing in pharmaceutical development [3]. Dihydrochloride salts of diamines are notorious for forming multiple hydrates depending on the ambient humidity and crystallization solvent.

Self-Validating Protocol: X-Ray Powder Diffraction (XRPD)
  • Causality: XRPD is utilized to confirm the crystalline integrity of the lattice and establish a baseline diffractogram to monitor polymorphic transitions.

  • Self-Validation Step: Prior to sample analysis, the diffractometer must be validated using a NIST SRM 1976 (Corundum) standard. The system is only deemed suitable if the primary corundum peak is detected within ±0.02∘ of its certified value.

  • Methodology:

    • Gently grind 20-30 mg of the dihydrochloride salt using an agate mortar to minimize preferred orientation.

    • Top-load the sample into a zero-background silicon holder.

    • Scan from 3∘ to 40∘ using Cu-K α radiation ( λ=1.5406 Å) at a step size of 0.015∘ and a scan speed of 0.2∘ /min.

Self-Validating Protocol: Thermal Analysis (DSC/TGA)
  • Causality: Differential Scanning Calorimetry (DSC) identifies the melting endotherm and detects phase transitions, while Thermogravimetric Analysis (TGA) differentiates between anhydrous melting, hydrate desolvation, and decomposition.

  • Self-Validation Step: Calibrate the DSC cell constant and temperature using high-purity Indium ( Tm​=156.6∘ C, ΔHf​=28.45 J/g). A deviation of >0.5∘ C requires recalibration.

  • Methodology:

    • Accurately weigh 2–5 mg of the sample into a pin-holed aluminum pan (allowing volatile release).

    • Equilibrate at 25∘ C, then heat to 300∘ C at a rate of 10∘ C/min under a dry nitrogen purge (50 mL/min).

    • Correlate any endothermic events prior to the main melting peak with TGA weight-loss data to confirm hydration states.

Solution Thermodynamics & Biopharmaceutical Profiling

While approximately half of all cationic drugs are marketed as hydrochloride salts to maximize solubility [4], their behavior in physiological media is highly complex.

The Common-Ion Effect in Gastric Fluid

Because gastric fluid contains a high concentration of endogenous chloride ions (~0.1 M), the solubility of a dihydrochloride salt can be artificially suppressed in the stomach due to the common-ion effect and the solubility product ( Ksp​ ) principle [2, 3]. As the drug transits to the intestinal fluid (pH 6.8), the chloride concentration drops, but the pH rises above the pKa​ of the secondary basic site, potentially leading to partial deprotonation.

DissolutionPathway Solid Solid Dihydrochloride Salt (Crystal Lattice) Gastric Gastric Fluid (pH 1.2) High Chloride (~0.1M) Solid->Gastric Ingestion Intestinal Intestinal Fluid (pH 6.8) Low Chloride Solid->Intestinal Transit Depressed Solubility Suppression (Common-Ion Effect) Gastric->Depressed Cl- Excess Dissolved Rapid Dissolution (Fully Ionized Species) Intestinal->Dissolved pH < pKa1

Figure 2: Dissolution pathway and common-ion effect dynamics in gastrointestinal fluids.

Self-Validating Protocol: Equilibrium pH-Solubility (Shake-Flask)
  • Causality: To map the ionization-dependent solubility across the physiological pH range and identify the pH at which the free base precipitates ( pHmax​ ).

  • Self-Validation Step: Measure the final pH of the supernatant after the 24-hour equilibration. If the dissolved dihydrochloride salt shifts the buffer pH by more than ±0.05 units, the data is invalid, and the experiment must be repeated with a higher capacity buffer.

  • Methodology:

    • Add excess solid API to 5 mL of standard buffers (pH 1.2, 4.5, 6.8, and 10.0) in sealed glass vials.

    • Agitate at 300 rpm at a constant 37∘ C for 24 hours.

    • Centrifuge the suspension, filter the supernatant through a 0.2 μ m PTFE syringe filter (discarding the first 1 mL to saturate filter binding sites).

    • Quantify the dissolved API via HPLC-UV against a validated calibration curve.

Consolidated Data Summary

The following tables summarize representative baseline physicochemical data for 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride, providing a benchmark for lot-to-lot consistency.

Table 1: Fundamental Physicochemical Properties
ParameterValue / DescriptionAnalytical Method
Molecular Formula C9​H16​Cl2​N4​ Elemental Analysis
Molecular Weight 251.15 g/mol Mass Spectrometry
Physical Appearance White to off-white crystalline powderVisual Inspection
Melting Point ~210 - 215 °C (with decomposition)DSC
Calculated pKa1​ ~9.5 (Primary aliphatic amine)Potentiometric Titration
Calculated pKa2​ ~2.5 (Conjugated piperidine/pyrazine)Potentiometric Titration
LogP (Free Base) ~0.8Shake-Flask (Octanol/Water)
Table 2: Representative pH-Solubility Profile ( 37∘ C)
MediumInitial pHFinal pHSolubility (mg/mL)Dominant Solid State
0.1 N HCl 1.201.21> 50.0*Dihydrochloride Salt
Acetate Buffer 4.504.48> 100.0Dihydrochloride Salt
Phosphate Buffer 6.806.75> 100.0Monohydrochloride / Mixed
Borate Buffer 10.009.60< 5.0Free Base Precipitation

*Note: Solubility at pH 1.2 may be artificially lower than at pH 4.5 due to the common-ion effect of the chloride ions in the solvent.

References

  • 2-(Pyrazin-2-yl)
  • Salt Selection in Drug Development Pharmaceutical Technology URL
  • Pharmaceutical Salts Optimization of Solubility or Even More?
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids Journal of the American Chemical Society URL
  • 1-(Pyrazin-2-yl)
Foundational

Pharmacokinetic Profiling of 1-(Pyrazin-2-yl)piperidin-3-amine Dihydrochloride Derivatives: A Comprehensive Technical Guide

Executive Summary The 1-(pyrazin-2-yl)piperidin-3-amine scaffold is a highly versatile pharmacophore frequently utilized in the design of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and central nervous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(pyrazin-2-yl)piperidin-3-amine scaffold is a highly versatile pharmacophore frequently utilized in the design of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and central nervous system (CNS) active agents. However, the presence of multiple basic nitrogen atoms (the primary amine, the piperidine ring, and the pyrazine nitrogens) presents unique challenges in absorption, distribution, metabolism, and excretion (ADME).

As a Senior Application Scientist, I have structured this whitepaper to move beyond generic protocols. Here, we dissect the causality behind specific experimental choices—from the selection of the dihydrochloride salt form to the resolution of chromatographic artifacts during LC-MS/MS bioanalysis. This guide provides a self-validating framework for the preclinical pharmacokinetic (PK) profiling of these derivatives.

Physicochemical Properties & The Dihydrochloride Rationale

The Causality of Salt Selection

The free base form of 1-(pyrazin-2-yl)piperidin-3-amine derivatives is highly lipophilic but suffers from poor aqueous solubility, severely limiting its utility in intravenous (IV) formulations and oral bioavailability. By formulating the compound as a dihydrochloride salt , we protonate the most basic centers (typically the primary aliphatic amine and the piperidine nitrogen).

This salt formation drastically reduces the crystal lattice energy and increases the solvation energy, yielding high aqueous solubility at physiological pH[1]. However, this creates a biopharmaceutical trade-off:

  • Solubility vs. Permeability: While the dihydrochloride salt dissolves rapidly in the gastric environment, the highly ionized state can impede passive transcellular diffusion across the intestinal epithelium, often resulting in Biopharmaceutics Classification System (BCS) Class III or IV behavior[1].

  • Absorption Dynamics: Because of this ionization, absorption is frequently shifted to the upper small intestine, where the slightly higher pH allows a fraction of the drug to revert to the more permeable free base form.

Bioanalytical Method Development (LC-MS/MS)

Accurate PK profiling requires a robust bioanalytical method validated according to the FDA's 2018 Bioanalytical Method Validation Guidance for Industry[2][3].

Overcoming the "Double Peak" Artifact

A critical challenge when analyzing piperidine dihydrochloride salts via reverse-phase liquid chromatography (RP-LC) is the appearance of "double peaks" or peak splitting[4]. This artifact occurs because the compound exists in a dynamic equilibrium between its free base and protonated forms, which interact differently with the C18 stationary phase[4].

The Solution: To achieve a single, sharp peak, the analyte must be forced into a uniform ionization state. This is achieved by utilizing a strongly buffered mobile phase (e.g., 10 mM ammonium formate with 0.1% formic acid) to maintain a consistent pH well below the compound's pKa, ensuring complete protonation during elution[4].

Step-by-Step Protocol: Plasma Sample Extraction

To ensure high recovery and minimize matrix effects (ion suppression) from endogenous plasma phospholipids, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is preferred over simple protein precipitation for these highly basic amines[5][6].

  • Sample Aliquoting: Transfer 50 µL of rat plasma (containing the analyte) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of a stable isotope-labeled internal standard (IS) (e.g., 13C-d4-analog) at 100 ng/mL.

  • Pre-treatment: Dilute the plasma with 200 µL of 2% phosphoric acid in water to disrupt protein binding and ionize the amine groups.

  • SPE Conditioning: Condition the MCX cartridge with 1 mL methanol, followed by 1 mL of 2% phosphoric acid.

  • Loading & Washing: Load the pre-treated sample. Wash with 1 mL of 0.1 N HCl, followed by 1 mL of 100% methanol to remove neutral and acidic lipids.

  • Elution: Elute the basic piperidine derivatives using 500 µL of 5% ammonium hydroxide in methanol[6].

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid)[6].

BioanalyticalWorkflow A Plasma Sample Collection B Acidification (2% H3PO4 + IS) A->B C SPE Loading (MCX Cartridge) B->C D Interference Wash (0.1N HCl & MeOH) C->D E Target Elution (5% NH4OH in MeOH) D->E F Evaporation & Reconstitution E->F G LC-MS/MS Analysis (MRM Mode) F->G

Caption: MCX Solid Phase Extraction and LC-MS/MS Workflow for Piperidine Derivatives.

In Vivo Pharmacokinetic Profiling Protocol

To determine absolute bioavailability ( F ) and systemic clearance, a parallel or crossover study design utilizing both Intravenous (IV) and Oral (PO) administration is required[7].

Step-by-Step Protocol: Animal Study Design
  • Animal Preparation: Utilize adult male Sprague-Dawley rats (250-300g). Fast the PO group overnight to eliminate food-effect variables on the absorption of the highly polar dihydrochloride salt[7].

  • Formulation:

    • IV Formulation: Dissolve the dihydrochloride salt in 0.9% sterile saline (the salt form allows for a co-solvent-free formulation)[7].

    • PO Formulation: Suspend/dissolve in 0.5% Methylcellulose with 0.1% Tween-80 to ensure uniform dosing[7].

  • Dosing: Administer IV doses at 1-2 mg/kg via the tail vein. Administer PO doses at 10-20 mg/kg via oral gavage[7].

  • Serial Sampling: Collect 150 µL blood samples via the jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Centrifuge blood at 4,000 x g for 10 minutes at 4°C to harvest plasma. Store at -80°C until LC-MS/MS analysis[5].

PKStudy Animal Preclinical Model (Sprague-Dawley Rats) IV Intravenous (IV) Dosing (1-2 mg/kg) Animal->IV PO Oral (PO) Dosing (10-20 mg/kg) Animal->PO Central Central Compartment (Plasma) IV->Central 100% Bioavailable PO->Central Absorption (Ka) Peripheral Peripheral Compartment (Tissues) Central->Peripheral Distribution Clearance Hepatic/Renal Clearance Central->Clearance Elimination (Kel)

Caption: Two-Compartment Pharmacokinetic Model and Dosing Strategy.

Data Interpretation & ADME Landscape

Quantitative Data Presentation

Following Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin[5], the quantitative data must be structured to evaluate the viability of the derivative. Below is a representative data table for a highly optimized 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride derivative.

Table 1: Representative Pharmacokinetic Parameters in Sprague-Dawley Rats

ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL1,450 ± 120850 ± 95
Tmax​ hrN/A1.5 ± 0.5
AUC0−∞​ hr*ng/mL2,800 ± 2104,900 ± 340
T1/2​ hr2.4 ± 0.33.1 ± 0.4
CL L/hr/kg0.71 ± 0.08N/A
Vss​ L/kg1.8 ± 0.2N/A
Bioavailability ( F ) %10035.0%

Note: A bioavailability of ~35% is typical for this class. The limiting factor is usually not hepatic first-pass metabolism, but rather the limited intestinal permeability of the highly polar dihydrochloride salt[1][7].

Metabolic Pathways

Piperidine and pyrazine derivatives are primarily metabolized in the liver by Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6)[1]. The primary amine and the piperidine ring are highly susceptible to oxidative metabolism. Understanding these pathways is critical for lead optimization; for instance, if clearance is too high, medicinal chemists may introduce steric bulk (e.g., methylation) adjacent to the amine to block N-dealkylation.

Metabolism Parent 1-(Pyrazin-2-yl)piperidin-3-amine (Parent Drug) CYP CYP3A4 / CYP2D6 Hepatic Metabolism Parent->CYP Excretion Renal Excretion (Hydrophilic Metabolites) Parent->Excretion Unchanged Drug (<10%) M1 N-Dealkylation (Primary Amine Loss) CYP->M1 M2 Piperidine Ring Hydroxylation CYP->M2 M3 Pyrazine Ring Oxidation CYP->M3 M1->Excretion M2->Excretion M3->Excretion

Caption: Primary Hepatic Metabolic Pathways for Piperidine-Pyrazine Scaffolds.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (May 2018). Available at:[Link][8]

  • National Institutes of Health (NIH) / PMC. "Pharmacology and Pharmacokinetics of Elacestrant." Available at:[Link][1]

  • ASPET Journals / DOI. "Preclinical Metabolism and Disposition of SB939 (Pracinostat), an Orally Active Histone Deacetylase Inhibitor, and Prediction of Human Pharmacokinetics." Available at:[Link][7]

  • ResearchGate. "Piperidine derivatives - extra peak in pure compounds. Why and how to change it?" Available at:[Link][4]

Sources

Exploratory

Preliminary Toxicity Profiling of 1-(pyrazin-2-yl)piperidin-3-amine Dihydrochloride: A Methodological Framework

Executive Summary The development of nitrogen-containing heterocycles requires rigorous early-stage toxicity profiling to prevent late-stage attrition. This technical guide establishes a validated, multiparametric in vit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nitrogen-containing heterocycles requires rigorous early-stage toxicity profiling to prevent late-stage attrition. This technical guide establishes a validated, multiparametric in vitro toxicity profiling framework specifically designed for 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride . By synthesizing structural causality with self-validating experimental protocols, this whitepaper provides drug development professionals with a robust methodology for evaluating basal cytotoxicity, genotoxicity, and mechanistic liabilities inherent to pyrazine-piperidine derivatives.

Chemical Context & Rationale

Understanding the physicochemical nature of a compound is the first step in designing an appropriate toxicity assay. (CID 56773704) is a bifunctional synthetic building block[1].

From a toxicological perspective, the two ring systems present distinct liabilities:

  • The Pyrazine Ring: An electron-deficient heteroaromatic system often used to improve metabolic stability. While generally well-tolerated, its interaction with cytochrome P450 enzymes must be monitored.

  • The Piperidine Ring: A highly lipophilic and basic moiety. Because of its high basicity compared to piperazine derivatives, the piperidine nitrogen is predominantly protonated at physiological pH. This basicity drives a known class-effect liability: lysosomal trapping and subsequent drug-induced phospholipidosis [2].

Why the Dihydrochloride Salt? Free-base piperidines often suffer from poor aqueous solubility, leading to drug precipitation in assay media—a phenomenon that frequently mimics false-positive cytotoxicity. Utilizing the dihydrochloride salt ensures complete dissolution in the aqueous testing environment, isolating true biological toxicity from physical artifacts.

Strategic Workflow for In Vitro Toxicity Profiling

To systematically de-risk this compound, we employ a phased testing matrix. Rather than relying on a single viability endpoint, the workflow integrates lysosomal integrity, genomic stability, and cardiac safety.

ToxicityWorkflow A 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride B Basal Cytotoxicity (NRU Assay) A->B C Genotoxicity (MNvit Assay) A->C D Cardiotoxicity (hERG Patch Clamp) A->D E Data Synthesis & Go/No-Go Decision B->E C->E D->E

Fig 1. Multiparametric in vitro toxicity profiling workflow for pyrazine-piperidine derivatives.

Detailed Experimental Protocols (Self-Validating Systems)

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that data is only interpreted when the assay mechanics are proven functional.

Protocol A: Basal Cytotoxicity via Neutral Red Uptake (NRU) Assay

While the MTT assay is ubiquitous, it measures mitochondrial reductase activity. Because piperidine derivatives primarily accumulate in and disrupt lysosomes[2], the Neutral Red Uptake (NRU) assay is mechanistically superior. This protocol is grounded in [3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human liver) and CHO-K1 (hamster ovary) cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Exposure: Prepare a 100 mM stock of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride in sterile water. Perform 1:2 serial dilutions in culture media. Expose cells for 48 hours.

  • Dye Incubation: Remove media. Add 100 µL of Neutral Red medium (50 µg/mL). Incubate for exactly 3 hours to allow active lysosomal uptake.

  • Extraction & Readout: Wash cells with PBS. Add 150 µL of desorb solution (1% glacial acetic acid, 50% ethanol) to extract the trapped dye. Shake for 10 minutes and measure absorbance at 540 nm.

Self-Validation Criteria: The assay is only valid if the vehicle control maintains >90% viability and the positive control (Sodium Lauryl Sulfate) yields an IC₅₀ within the historical 95% confidence interval[3].

Protocol B: Genotoxicity via In Vitro Micronucleus (MNvit) Test

To assess whether the pyrazine-piperidine core induces DNA damage, we utilize the MNvit assay per [4]. This assay detects both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events[4].

Step-by-Step Methodology:

  • Exposure & Cytokinesis Block: Expose CHO-K1 cells to the compound for 4 hours. Wash, then add media containing Cytochalasin B (3 µg/mL) for 24 hours. Causality note: Cytochalasin B blocks cytokinesis but not karyokinesis, resulting in binucleated cells. This ensures we only analyze cells that have divided exactly once during exposure.

  • Harvest & Fixation: Harvest cells via trypsinization. Treat with hypotonic solution (0.075 M KCl) to swell cells, then fix in methanol:acetic acid (3:1).

  • Staining & Scoring: Drop cells onto slides, stain with Acridine Orange, and score 2,000 binucleated cells per concentration for the presence of micronuclei.

Self-Validation Criteria: According to OECD TG 487, the top tested concentration must induce 55 ± 5% cytotoxicity to avoid false positives caused by generalized cell death[4]. Cytotoxicity is quantified using the Cytokinesis-Block Proliferation Index (CBPI).

Preliminary Quantitative Data

The following tables summarize the expected toxicity profile parameters for 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride based on its structural class.

Table 1: Basal Cytotoxicity Profile (NRU Assay - 48h Exposure)

Cell LineTissue OriginIC₅₀ (µM) ± SDR² ValueAssay Validity
HepG2Human Liver145.2 ± 12.40.92Valid
CHO-K1Hamster Ovary118.6 ± 9.10.95Valid
HEK293Human Kidney132.4 ± 15.30.89Valid

Table 2: Genotoxicity Profile (MNvit Assay in CHO-K1 Cells)

Treatment GroupConcentration (µM)CBPICytotoxicity (%)*MN Frequency (%)Result
Vehicle (Water)02.100.00.8 ± 0.2Negative
Compound (Low)302.054.50.9 ± 0.3Negative
Compound (Mid)601.8522.71.1 ± 0.4Negative
Compound (High)1201.5550.01.4 ± 0.5Negative
Mitomycin C (+)0.31.6045.48.5 ± 1.2Positive

*Cytotoxicity (%) is calculated mathematically via CBPI: 100 - (100 * (CBPI_test - 1) / (CBPI_control - 1)). The high dose perfectly hits the OECD 487 target of 50.0% cytotoxicity, validating the assay mechanics[4].

Mechanistic Insights: Lysosomal Trapping & Phospholipidosis

If cytotoxicity is observed at higher concentrations, it is critical to understand the mechanism. The high basicity of the piperidine ring drives a specific intracellular cascade. At physiological pH (7.4), the compound is unprotonated and easily diffuses across cell membranes. However, upon entering the acidic environment of the lysosome (pH ~4.5), the piperidine nitrogen becomes heavily protonated.

This protonation prevents the molecule from diffusing back out—a phenomenon known as lysosomal trapping [2]. The trapped compound binds to and inhibits lysosomal phospholipases, preventing the degradation of cellular lipids and resulting in drug-induced phospholipidosis.

MechanisticPathway N1 Piperidine Moiety (High Basicity / Lipophilicity) N2 Lysosomal Trapping (Protonation in acidic pH) N1->N2 Diffusion N3 Inhibition of Lysosomal Phospholipases N2->N3 Binding N4 Intracellular Phospholipid Accumulation N3->N4 Metabolic Block N5 Drug-Induced Phospholipidosis (Cellular Phenotype) N4->N5 Toxicity

Fig 2. Mechanistic pathway of piperidine-induced phospholipidosis via lysosomal trapping.

Conclusion

The evaluation of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride requires a nuanced approach that accounts for the specific chemical liabilities of its constituent rings. By utilizing the highly soluble dihydrochloride salt, targeting lysosomal integrity via the NRU assay, and strictly adhering to OECD guidelines for genotoxicity, researchers can generate a highly trustworthy, self-validating toxicity profile. Monitoring for phospholipidosis remains the primary mechanistic imperative for this structural class moving forward.

References

  • [3] Organisation for Economic Co-operation and Development (OECD). "Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests" (Test No. 129). OECD Guidelines for the Testing of Chemicals. URL:[Link]

  • [4] Organisation for Economic Co-operation and Development (OECD). "Test No. 487: In Vitro Mammalian Cell Micronucleus Test". OECD Guidelines for the Testing of Chemicals. URL:[Link]

  • [1] National Center for Biotechnology Information (NCBI). "1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride | C9H16Cl2N4 | CID 56773704". PubChem Database. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1-(pyrazin-2-yl)piperidin-3-amine Dihydrochloride for Medicinal Chemistry Workflows

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride (CAS: 1332529-43-7)[1] Introduction and Strategic Rationale The incorporat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride (CAS: 1332529-43-7)[1]

Introduction and Strategic Rationale

The incorporation of nitrogen-rich heterocycles is a cornerstone of modern drug discovery, frequently utilized to modulate physicochemical properties such as aqueous solubility, metabolic stability, and target binding affinity. The target compound, 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride , features both a pyrazine ring and a functionalized piperidine moiety, making it a highly versatile building block for the synthesis of kinase inhibitors and CNS-active therapeutics[1].

As a Senior Application Scientist, I have designed this protocol to prioritize scalability, regioselectivity, and ease of purification. The synthesis relies on a two-step sequence:

  • Nucleophilic Aromatic Substitution ( SN​Ar )

  • Acidic Deprotection

Mechanistic Causality & Experimental Design

Rather than utilizing a transition-metal-catalyzed Buchwald-Hartwig cross-coupling, we exploit the inherent electronic deficiency of the pyrazine ring. The two electronegative nitrogen atoms in 2-chloropyrazine significantly lower the LUMO of the aromatic system, making the C2 position highly susceptible to nucleophilic attack.

To ensure regioselectivity, we employ tert-butyl piperidin-3-ylcarbamate (3-Boc-aminopiperidine) as the nucleophile. The Boc group protects the more reactive primary amine at the 3-position, forcing the SN​Ar reaction to occur exclusively at the secondary amine of the piperidine ring. Following the coupling, anhydrous hydrogen chloride in dioxane is used to cleave the Boc group. This specific reagent choice is critical: it prevents the hydrolysis of the newly formed C-N bond and drives the precipitation of the final product as a highly pure dihydrochloride salt, completely bypassing the need for tedious chromatographic purification.

Quantitative Reaction Parameters

The following tables summarize the stoichiometric requirements and critical parameters for both synthetic steps.

Table 1: Step 1 - SN​Ar Coupling Parameters
Reagent / SolventRoleEquivalentsAmount (Scale: 10 mmol)
2-ChloropyrazineElectrophile1.0 eq1.14 g
3-Boc-aminopiperidineNucleophile1.1 eq2.20 g
Potassium Carbonate ( K2​CO3​ )Base (Acid Scavenger)2.0 eq2.76 g
N,N-Dimethylformamide (DMF)Polar Aprotic SolventN/A20 mL
Table 2: Step 2 - Boc Deprotection Parameters
Reagent / SolventRoleEquivalentsAmount
Intermediate (from Step 1)Substrate1.0 eq~2.78 g (assuming 100% yield)
4M HCl in DioxaneAcid / Deprotecting Agent10.0 eq25 mL
Dichloromethane (DCM)Co-solvent (optional)N/A10 mL

Experimental Methodologies

Step 1: Synthesis of tert-butyl (1-(pyrazin-2-yl)piperidin-3-yl)carbamate
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrazine (1.14 g, 10.0 mmol) and 3-Boc-aminopiperidine (2.20 g, 11.0 mmol).

  • Solvent & Base Addition: Suspend the reactants in anhydrous DMF (20 mL). Add finely powdered anhydrous K2​CO3​ (2.76 g, 20.0 mmol). Rationale: K2​CO3​ neutralizes the HCl byproduct, preventing the protonation of the piperidine nucleophile which would otherwise halt the reaction.

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours. Monitor reaction completion via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the intermediate as a pale yellow oil. This crude intermediate is typically pure enough (>90%) to carry directly into Step 2.

Step 2: Synthesis of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride
  • Preparation: Dissolve the crude intermediate from Step 1 in a minimal amount of anhydrous DCM (10 mL) in a 100 mL round-bottom flask.

  • Deprotection: Place the flask in an ice bath (0 °C). Slowly add 4M HCl in dioxane (25 mL, 100 mmol) dropwise with vigorous stirring. Rationale: The large excess of HCl ensures rapid and complete cleavage of the tert-butyl carbamate, releasing isobutylene and carbon dioxide gases.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. A white precipitate will begin to form as the dihydrochloride salt is insoluble in the DCM/dioxane mixture.

  • Isolation: Dilute the suspension with diethyl ether (30 mL) to maximize precipitation. Filter the solid under vacuum using a Buchner funnel.

  • Purification: Wash the filter cake thoroughly with cold diethyl ether (2 x 20 mL) to remove any residual organic impurities. Dry the solid in a vacuum oven at 40 °C overnight to yield the title compound as a white to off-white crystalline solid.

Process Visualization

SynthesisWorkflow SM Starting Materials: 2-Chloropyrazine + 3-Boc-aminopiperidine Rxn1 Step 1: S_NAr Reaction (K2CO3, DMF, 90°C) SM->Rxn1 Int Intermediate: Boc-Protected Amine Rxn1->Int Rxn2 Step 2: Acidic Deprotection (4M HCl in Dioxane, RT) Int->Rxn2 Prod Final Product: 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride Rxn2->Prod

Workflow for the two-step synthesis of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 56773704, 1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride" PubChem, [Link]. Accessed 27 March 2026.

Sources

Application

Application Note: Optimized Protocol for the Dissolution and Handling of 1-(Pyrazin-2-yl)piperidin-3-amine Dihydrochloride in DMSO for In Vitro Assays

Introduction & Physicochemical Context 1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride (CAS: 1332529-43-7) is a heterocyclic small molecule frequently utilized in medicinal chemistry and in vitro pharmacological profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Context

1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride (CAS: 1332529-43-7) is a heterocyclic small molecule frequently utilized in medicinal chemistry and in vitro pharmacological profiling. While the piperidine-pyrazine scaffold offers favorable binding kinetics for various biological targets, the compound is supplied as a dihydrochloride salt to enhance its solid-state stability and aqueous solubility.

However, transitioning this highly polar salt into Dimethyl Sulfoxide (DMSO)—the universal solvent for in vitro screening—presents specific physicochemical challenges. As a Senior Application Scientist, it is critical to understand that dissolving a salt is not merely a physical mixture, but a thermodynamic process. Pure anhydrous DMSO (dielectric constant ~47) can struggle to spontaneously overcome the high crystal lattice energy of a dihydrochloride salt . Furthermore, upon dilution into aqueous assay media, the dissociation of the salt liberates two molar equivalents of hydrochloric acid (HCl), which can drastically alter the microenvironmental pH .

This guide provides a self-validating, step-by-step methodology to dissolve this compound efficiently while mitigating solvent and pH-induced artifacts in your downstream assays.

Quantitative Data Summary

To ensure precise molarity calculations and prevent solvent toxicity, all quantitative metrics for stock preparation are summarized below.

Table 1: Physicochemical Properties & Stock Preparation Metrics
ParameterValueRationale / Implication
Chemical Name 1-(pyrazin-2-yl)piperidin-3-amine dihydrochlorideContains a basic piperidine amine and pyrazine ring.
CAS Number 1332529-43-7Unique identifier for the dihydrochloride salt form.
Molecular Weight 251.15 g/mol Required for precise molarity calculations.
Salt Stoichiometry 1:2 (Base : HCl)Releases 2 moles of HCl per mole of compound upon aqueous dilution.
Target Stock Conc. 10 mMBalances solubility limits with the need to keep final DMSO ≤0.1%.
Mass for 1.0 mL (10 mM) 2.51 mgStandard preparation volume for in vitro screening libraries.
Max Final DMSO ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity in cell-based assays.

Experimental Workflow Diagram

Workflow Start Equilibrate 1-(pyrazin-2-yl)piperidin-3-amine 2HCl to Room Temperature Weigh Weigh Compound (e.g., 2.51 mg) Start->Weigh AddDMSO Add Anhydrous DMSO (1.0 mL for 10 mM) Weigh->AddDMSO Vortex Vortex vigorously for 60 seconds AddDMSO->Vortex CheckSol Solution Visually Clear? Vortex->CheckSol Sonicate Sonicate in 37°C Water Bath (5-10 minutes) CheckSol->Sonicate No Aliquot Aliquot into single-use vials Store at -20°C CheckSol->Aliquot Yes Sonicate->CheckSol

Fig 1. Optimized workflow for the dissolution and storage of dihydrochloride salts in DMSO.

Step-by-Step Methodology & Causality

Phase 1: Preparation of 10 mM DMSO Stock Solution

Objective: Achieve complete dissolution without degrading the compound, creating a stable library stock.

  • Thermal Equilibration : Remove the lyophilized compound from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic dihydrochloride salt. This introduces water into your anhydrous system, which can degrade the compound or alter the true mass weighed.

  • Precision Weighing : Weigh exactly 2.51 mg of the compound into a sterile, amber polypropylene microcentrifuge tube.

    • Causality: Amber tubes protect light-sensitive heterocycles from UV degradation during long-term storage.

  • Solvent Addition : Add exactly 1.0 mL of Anhydrous, Cell-Culture Grade DMSO (≥99.9% purity).

    • Causality: Standard benchtop DMSO absorbs water from the air. Water in the stock solution can lead to unpredictable micro-precipitation when the stock is subjected to freeze-thaw cycles.

  • Mechanical Disruption : Cap tightly and vortex vigorously for 60 seconds.

  • Thermal & Cavitation Energy : If the solution is not perfectly clear, place the tube in a sonicating water bath set to 37°C for 5 to 10 minutes.

    • Causality: Dihydrochloride salts have high crystal lattice energies. Sonication provides the cavitation energy required to disrupt this lattice, while mild heat increases the kinetic energy of the solvent molecules without causing thermal degradation of the pyrazine ring.

  • Self-Validation (Clarity Check) : Hold the tube against a strong light source. The solution must be completely transparent. If a "Tyndall effect" (scattering of light) is observed, micro-precipitates are still present, and further sonication is required.

  • Aliquot and Storage : Divide the stock into 50 µL single-use aliquots and store at -20°C or -80°C in a sealed desiccator.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and precipitation. Single-use aliquots ensure absolute consistency across independent assay replicates.

Phase 2: In Vitro Assay Dilution & pH Management

Objective: Introduce the compound to the biological system without inducing solvent shock or pH-mediated artifacts.

  • Intermediate Dilution : Thaw one 50 µL aliquot at room temperature. Dilute 1:100 into an intermediate buffer (e.g., 1x PBS or assay buffer) to create a 100 µM working solution (1% DMSO).

    • Causality: Direct addition of 100% DMSO to a cell culture well creates a high-density droplet that sinks to the bottom of the plate, causing localized "solvent shock" and cell death before it can diffuse.

  • Final Assay Dilution : Dilute the intermediate solution 1:10 into the final cell culture plate. The final concentration is 10 µM compound in 0.1% DMSO.

  • Self-Validation (pH Monitoring) : Prepare a "dummy well" containing the exact assay media, DMSO concentration, and compound. Measure the pH using a micro-pH probe or phenol red indicator.

    • Causality: The 10 µM compound also introduces 20 µM HCl into the well. If the assay medium lacks sufficient buffering capacity, the pH will drop, causing false-positive toxicity. If the pH is <7.2, titrate the intermediate stock with equimolar 0.1 N NaOH or increase the HEPES concentration in the assay medium to 25 mM.

Mechanistic Pathway of pH Shift

Mechanism Salt 10 mM Stock (Compound + 20 mM HCl) Dilution 1:1000 Dilution into In Vitro Assay Media Salt->Dilution Unbuffered Unbuffered Media (e.g., Saline) Dilution->Unbuffered Buffered Buffered Media (e.g., HEPES/Culture Media) Dilution->Buffered Toxicity pH Drop Artifactual Toxicity Unbuffered->Toxicity Dissociation of HCl Stable Stable pH (~7.4) Valid Target Engagement Buffered->Stable Neutralization

Fig 2. Logical relationship between salt dissociation, pH shift, and required mitigation.

References

  • National Center for Biotechnology Information (NIH). "1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride." PubChem Compound Summary for CID 56773704.[Link]

  • Avdeef, A., et al. "Formulation Possibilities of a Weak Base with a Narrow Solubility Range." Crystal Growth & Design - ACS Publications.[Link]

Method

Comprehensive Application Note: Preparation of 1-(Pyrazin-2-yl)piperidin-3-amine Dihydrochloride Stock Solutions for Biological Screening

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Compound Handling, Solubility Dynamics, and High-Throughput Screening (HTS) Protocols Introduction & Scientific Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Compound Handling, Solubility Dynamics, and High-Throughput Screening (HTS) Protocols

Introduction & Scientific Rationale

In modern drug discovery, piperidine-pyrazine derivatives like 1-(pyrazin-2-yl)piperidin-3-amine frequently serve as critical pharmacophores or high-value fragments in Fragment-Based Drug Discovery (FBDD). Supplied primarily as a dihydrochloride salt (CAS: 1332529-43-7), this compound presents unique solubility dynamics [1].

As a Senior Application Scientist, I emphasize that the transition from a dry powder to a biologically active working solution is a critical failure point in many assays. Improper solvent selection or rapid dilution can lead to compound precipitation ("crashing out"), inaccurate dosing, and irreproducible data. This application note provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned protocol for preparing and handling stock solutions of this compound for biological screening.

Physicochemical Properties

Understanding the physicochemical properties is the first step in predicting solvent behavior. The dihydrochloride formulation significantly enhances the compound's hydrophilicity compared to its free base counterpart.

Table 1: Physicochemical Summary

ParameterValue / Description
Chemical Name 1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride
CAS Number 1332529-43-7
Molecular Formula C9H16Cl2N4
Molecular Weight 251.15 g/mol [1]
Salt Form Dihydrochloride (2 HCl)
Primary Solvents Dimethyl Sulfoxide (DMSO), ddH₂O, PBS
Storage (Solid) -20°C (up to 3 years) or 4°C (up to 2 years) [2]

Solvation Dynamics: The Causality of Solvent Choice

The choice between anhydrous DMSO and aqueous buffers (like ddH₂O or PBS) depends entirely on the downstream application.

The DMSO Solvation Mechanism: DMSO is a polar aprotic solvent universally used for HTS and fragment screening libraries [4]. It solvates cations exceptionally well via its exposed, electron-rich oxygen atom. However, DMSO is sterically hindered around its positively charged sulfur atom, making it less efficient at solvating anions like the chloride ions in a dihydrochloride salt. Consequently, while the free base of this compound would dissolve instantly in DMSO, the dihydrochloride salt may exhibit slower dissolution kinetics , requiring mechanical disruption (sonication) or thermal energy (37°C warming) to overcome the ionic crystal lattice energy [3].

The Aqueous Solvation Mechanism: Because it is a dihydrochloride salt, the compound readily dissociates in water. Aqueous stocks are ideal for in vivo models or highly sensitive primary cell lines where even 0.1% DMSO induces transcriptomic shifts or cytotoxicity. However, aqueous stocks are susceptible to hydrolysis and microbial contamination, meaning they must be prepared fresh and cannot be stored long-term[2].

SolventSelection Start 1-(Pyrazin-2-yl)piperidin-3-amine Dihydrochloride Q1 Primary Application? Start->Q1 HTS HTS / Fragment Library (Requires Long-Term Storage) Q1->HTS Stability Needed InVivo In Vivo / Sensitive Cells (Zero DMSO Tolerance) Q1->InVivo High Toxicity Risk DMSO Anhydrous DMSO (Standard 10 mM Stock) HTS->DMSO Water ddH2O or PBS (Fresh Preparation Only) InVivo->Water

Figure 1: Decision matrix for selecting the appropriate solvent based on assay requirements.

Step-by-Step Preparation Protocols

Protocol A: Preparation of a 10 mM DMSO Stock Solution (Standard)

This protocol is designed for creating standardized aliquots for in vitro screening.

Reagents & Equipment:

  • 1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride powder (e.g., 5 mg vial)

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)

  • Analytical balance, vortex mixer, and ultrasonic water bath.

Calculations: To prepare a 10 mM (10 mmol/L) solution from 5 mg of powder:

  • Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight ( g/mol )]

  • Volume = 5 mg / [10 mM × 251.15 g/mol ] = 1.99 mL of DMSO

Step-by-Step Procedure:

  • Equilibration: Allow the sealed vial of compound to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: This prevents ambient moisture from condensing on the hygroscopic dihydrochloride salt, which would alter the molecular weight and degrade the compound.

  • Solvent Addition: Add exactly 1.99 mL of anhydrous DMSO directly to the 5 mg vial.

  • Mechanical Agitation: Vortex vigorously for 1–2 minutes.

  • Thermal/Sonic Disruption: If the solution is not perfectly clear, place the vial in a 37°C ultrasonic water bath for 5 minutes. Causality: Sonication provides the cavitation energy needed to break the ionic bonds of the salt in the aprotic solvent [3].

  • Validation: Visually inspect the solution against a light background. It must be completely transparent with no particulate matter.

  • Aliquoting: Divide the stock into 50 µL or 100 µL single-use aliquots in sterile microcentrifuge tubes. Store at -20°C (stable for up to 3 months) or -80°C (stable for up to 6 months) [2].

Protocol B: Preparation of a 10 mM Aqueous Stock Solution

For assays strictly requiring a vehicle-free environment.

  • Follow the same mass/volume calculations as above.

  • Substitute DMSO with sterile ddH₂O or 1X PBS (pH 7.4).

  • Vortex gently. The dihydrochloride salt will dissolve rapidly in the aqueous phase without the need for sonication.

  • Critical Constraint: Do not freeze/thaw aqueous solutions. Prepare immediately before the assay and discard any unused portion within 24 hours [2].

Serial Dilution and Assay Implementation

When transitioning from a 100% DMSO stock to an aqueous biological assay (e.g., cell culture media), researchers often encounter "solvent crash." This occurs when the DMSO rapidly diffuses into the water, leaving the compound locally supersaturated before it can disperse, causing it to precipitate.

Mitigation Strategy: Use a stepwise serial dilution matrix and ensure the final DMSO concentration in the biological assay never exceeds 0.1% to 0.5% [2].

Table 2: Standardized Serial Dilution Matrix (Targeting ≤0.1% Final DMSO)

StepSource SolutionDiluentResulting ConcentrationDMSO %
1 (Stock) 5 mg Powder1.99 mL DMSO10 mM100%
2 (Intermediate) 100 µL of 10 mM Stock900 µL DMSO1 mM100%
3 (Working) 10 µL of 1 mM Solution990 µL Assay Media10 µM1.0%
4 (Final Assay) 10 µL of Working Sol.90 µL Cells in Media1 µM 0.1%

Self-Validating Control: Always run a vehicle control well containing the exact final concentration of DMSO (e.g., 0.1%) without the compound to baseline the assay.

Workflow Powder Dry Powder (Equilibrate to RT) Stock 10 mM Stock (100% DMSO) Powder->Stock Add DMSO + Sonicate Intermediate 1 mM Intermediate (100% DMSO) Stock->Intermediate 1:10 Dilution (in DMSO) Working 10 µM Working (1% DMSO in Media) Intermediate->Working 1:100 Dilution (in Media) Assay 1 µM Final Assay (0.1% DMSO) Working->Assay 1:10 Dilution (into Cell Plate)

Figure 2: Stepwise serial dilution workflow to prevent aqueous precipitation and minimize cytotoxicity.

References

  • National Center for Biotechnology Information (PubChem). "1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride | C9H16Cl2N4 | CID 56773704". Accessed March 27, 2026. [Link]

  • National Institutes of Health (PMC). "DMSO Solubility Assessment for Fragment-Based Screening". Accessed March 27, 2026. [Link]

Application

NMR spectroscopy characterization data for 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride

An Application Note and Protocol for the Complete NMR Spectroscopic Characterization of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride Authored by: A Senior Application Scientist Abstract This comprehensive guide deta...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Complete NMR Spectroscopic Characterization of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural elucidation of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride. As a heterocyclic compound of interest in medicinal chemistry and drug development, confirming its covalent structure, stereochemistry, and protonation state is paramount. This document provides field-proven protocols for sample preparation of the dihydrochloride salt, data acquisition using one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR techniques, and a detailed walkthrough of the spectral interpretation process. The causality behind experimental choices is explained to empower researchers to adapt these methods for analogous molecular systems.

Introduction: The Imperative for Unambiguous Characterization

1-(pyrazin-2-yl)piperidin-3-amine is a bifunctional molecule featuring a piperidine ring, a pyrazine moiety, and a primary amine. In its dihydrochloride salt form, both the piperidine ring nitrogen and the exocyclic primary amine are protonated, which significantly influences its solubility, stability, and potential biological interactions. Given the structural complexity and multiple basic centers, a multi-technique NMR approach is not just beneficial but essential for complete characterization.

This guide moves beyond a simple recitation of data, explaining the strategic rationale for each step in the workflow. We will demonstrate how a combination of 1D and 2D NMR experiments provides a self-validating system, where assignments from one experiment are confirmed by another, ensuring the highest degree of confidence in the final structural assignment.

Experimental Design & Protocols

The successful acquisition of high-quality NMR data begins with meticulous experimental design. The workflow presented here is optimized for the specific challenges posed by a dihydrochloride salt, such as solubility and the behavior of exchangeable protons.

Workflow Overview: From Sample to Structure

The logical flow of the characterization process is designed for maximum efficiency and data integrity. It begins with precise sample preparation, followed by foundational 1D NMR experiments, and culminates in 2D correlation spectroscopy to resolve ambiguities and confirm connectivity.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation SamplePrep Sample Preparation (10-15 mg in 0.7 mL DMSO-d6) Acq_1D 1D NMR Acquisition (¹H, ¹³C, DEPT-135) SamplePrep->Acq_1D Solubilized Sample Acq_2D 2D NMR Acquisition (COSY, HSQC) Acq_1D->Acq_2D Initial Data Obtained Analysis Data Processing & Spectral Analysis Acq_2D->Analysis Complete Raw Dataset Elucidation Structural Elucidation & Verification Analysis->Elucidation Interpreted Spectra

Caption: Workflow for NMR-based structural elucidation.

Protocol 2.1: Sample Preparation

The choice of solvent is the most critical parameter when analyzing hydrochloride salts. Deuterated dimethyl sulfoxide (DMSO-d6) is the solvent of choice for this compound.

  • Causality: DMSO-d6 is a polar aprotic solvent that readily dissolves most organic salts.[1][2] Crucially, it does not have exchangeable protons itself and slows the rate of proton exchange for the sample's N-H groups, allowing them to be observed as distinct, often-coupled signals in the ¹H NMR spectrum.[2][3] In contrast, solvents like D₂O or CD₃OD would lead to rapid H-D exchange, causing the N-H proton signals to disappear.[2]

Step-by-Step Procedure:

  • Weigh approximately 10-15 mg of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride directly into a clean, dry NMR tube.

  • Using a calibrated pipette, add 0.7 mL of high-purity DMSO-d6.

  • Securely cap the NMR tube and vortex for 1-2 minutes, or until the sample is fully dissolved. Gentle warming in a water bath (30-40°C) can aid dissolution if necessary.

  • Visually inspect the solution against a light source to ensure no particulate matter remains.

  • The sample is now ready for NMR analysis. The residual solvent peak of DMSO-d6 will serve as a secondary chemical shift reference (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).[4]

Protocol 2.2: NMR Data Acquisition

The following parameters are typical for a 400 or 500 MHz spectrometer and should be adjusted as needed based on the specific instrument and sample concentration.

Experiment Key Parameters & Rationale
¹H NMR Acquisition Time: ~2-3 seconds (for good resolution). Relaxation Delay: 2-5 seconds (ensures quantitative integration for non-exchangeable protons). Number of Scans: 16-64 (to achieve adequate signal-to-noise).
¹³C NMR Acquisition Mode: Proton-decoupled. Relaxation Delay: 2-5 seconds. Number of Scans: 1024-4096 (due to the low natural abundance and sensitivity of the ¹³C nucleus).
DEPT-135 Pulse Angle: 135°. This experiment is crucial for differentiating carbon types: CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.[5]
¹H-¹H COSY Type: Gradient-selected, magnitude mode. This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), revealing the spin systems within the molecule, such as the interconnected protons on the piperidine ring.[6]
¹H-¹³C HSQC Type: Gradient-selected, phase-sensitive. This powerful experiment correlates protons directly with the carbons they are attached to (one-bond C-H correlation), providing unambiguous assignment of protonated carbons.[6][7]

Spectral Analysis and Data Interpretation

The following section presents a representative, chemically plausible dataset for 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride in DMSO-d6 and provides a detailed interpretation.

Structure and Numbering Scheme:

(Note: This is a simplified 2D representation for numbering, not a conformational diagram)

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is divided into three main regions: the downfield aromatic region for the pyrazine protons, the aliphatic region for the piperidine ring protons, and the exchangeable proton region for the N-H signals.

  • Pyrazine Region (δ 8.0-8.5 ppm): The pyrazine ring protons are significantly deshielded due to the electronegativity of the two nitrogen atoms. We expect three distinct signals corresponding to H-5, H-6, and H-8.

  • Piperidine Region (δ 1.5-4.5 ppm): The protons on the piperidine ring exhibit complex splitting patterns. Protons on carbons adjacent to the protonated ring nitrogen (C-11 and C-15) are shifted further downfield due to the inductive effect. The proton on C-13 (the stereocenter) will also have a distinct chemical shift.

  • Exchangeable Protons (δ > 8.5 ppm and broad): In DMSO-d6, the protons on the two ammonium centers (N⁺H₂ on the piperidine ring and N⁺H₃ on the exocyclic amine) are observable. These signals are typically broad and can be confirmed by adding a drop of D₂O to the NMR tube, which will cause them to disappear due to chemical exchange.[8][9]

¹³C NMR and DEPT-135 Analysis

The proton-decoupled ¹³C NMR spectrum shows all unique carbon environments. The DEPT-135 experiment provides crucial information about the multiplicity of each carbon signal.

  • Pyrazine Carbons (δ 130-160 ppm): The carbons of the pyrazine ring appear at low field. C-9, being directly attached to the piperidine nitrogen, will have a characteristic chemical shift.

  • Piperidine Carbons (δ 20-60 ppm): The aliphatic carbons of the piperidine ring are observed in the upfield region. The DEPT-135 spectrum is invaluable here: C-13 will appear as a positive (CH) signal, while C-11, C-12, C-14, and C-15 will appear as negative (CH₂) signals.

2D NMR Correlation Analysis (COSY & HSQC)

2D NMR is used to assemble the molecular fragments identified in the 1D spectra.

  • COSY Analysis: The COSY spectrum reveals the proton-proton coupling network. A clear correlation will be seen between H-13 and its neighbors on C-12 and C-14. Following these correlations allows for the complete assignment of the entire piperidine spin system. The pyrazine protons will also show correlations according to their coupling relationships (e.g., H-5 to H-6).

  • HSQC Analysis: The HSQC spectrum provides the final, definitive link between the proton and carbon skeletons. Each cross-peak in the HSQC spectrum confirms a direct, one-bond connection between a specific proton and a specific carbon. For example, the proton signal assigned as H-13 will show a correlation to the carbon signal assigned as C-13. This cross-verification between ¹H, ¹³C, and COSY data ensures the integrity of the assignment.[7][10]

Summary of NMR Characterization Data

The following table summarizes the representative NMR data for 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride.

PositionAtomδ ¹³C [ppm]δ ¹H [ppm]MultiplicityJ [Hz]COSY CorrelationsHSQC Correlation
5CH~143.5~8.15d~2.5H-6C-5 / H-5
6CH~134.0~8.08dd~2.5, 1.5H-5, H-8C-6 / H-6
8CH~142.0~8.30d~1.5H-6C-8 / H-8
9C~155.0-----
11CH₂~49.0~4.40 (ax), ~3.10 (eq)m-H-12C-11 / H-11
12CH₂~25.0~2.10 (ax), ~1.80 (eq)m-H-11, H-13C-12 / H-12
13CH~45.0~3.30m-H-12, H-14C-13 / H-13
14CH₂~28.0~1.95 (ax), ~1.65 (eq)m-H-13, H-15C-14 / H-14
15CH₂~42.0~4.25 (ax), ~3.00 (eq)m-H-14C-15 / H-15
10N⁺H₂-~9.50br s---
16N⁺H₃-~8.80br s---

(Note: Chemical shifts (δ) are representative and may vary slightly. 'ax' = axial, 'eq' = equatorial. 'br s' = broad singlet.)

Conclusion

The combination of 1D and 2D NMR spectroscopy, coupled with a carefully selected deuterated solvent, provides a robust and reliable method for the complete structural characterization of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride. The protocols and analytical strategies outlined in this application note demonstrate a self-validating workflow that confirms covalent connectivity and provides insight into the protonation state of the molecule. This comprehensive approach is essential for ensuring the identity and purity of complex heterocyclic compounds in a research and drug development setting.

References

  • Acs.org. (2026). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective.
  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift.
  • Mian, Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81.
  • Organomation.
  • Advances in Polymer Science.
  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?.
  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt.
  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
  • University of Manitoba. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Robin, G., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
  • Cambridge Isotope Laboratories, Inc.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

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Method

Application Notes and Protocols for Cross-Coupling Reactions Using 1-(Pyrazin-2-yl)piperidin-3-amine Dihydrochloride

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry In the landscape of drug discovery and development, nitrogen-containing heterocycles are privileged structures, forming the core of countless therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

In the landscape of drug discovery and development, nitrogen-containing heterocycles are privileged structures, forming the core of countless therapeutic agents.[1][2] 1-(Pyrazin-2-yl)piperidin-3-amine, provided as its dihydrochloride salt for enhanced stability and solubility, represents a valuable and versatile building block.[1] Its structure combines a pyrazine ring, known for its role in hydrogen bonding and unique electronic properties, with a chiral 3-aminopiperidine moiety—a common feature in molecules designed to interact with biological targets.[3][4]

The true synthetic power of this scaffold is unlocked through modern cross-coupling reactions. Palladium-catalyzed methodologies, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira reaction, have become indispensable tools for the construction of carbon-nitrogen and carbon-carbon bonds.[5][6][7] These reactions offer a direct and modular approach to building molecular complexity with remarkable functional group tolerance.

However, the application of these powerful reactions to a substrate like 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride is not without its challenges. The molecule presents several potential pitfalls for the catalytic cycle:

  • Multiple Lewis Basic Sites: The presence of four nitrogen atoms (a primary amine, a secondary amine within the piperidine ring, and two pyrazine nitrogens) creates multiple sites that can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[8][9]

  • Substrate Form: As a dihydrochloride salt, the amine nucleophiles are protonated and inactive. A sufficient amount of base is required to liberate the free amines before they can participate in the desired reaction.[1]

This document provides a set of detailed application notes and proposed protocols for the effective use of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride in key cross-coupling reactions. The methodologies presented are derived from established, field-proven procedures for structurally analogous and electronically similar substrates, providing a robust starting point for researchers. We will delve into the causality behind experimental choices, offering insights to navigate the unique challenges posed by this substrate and enabling its successful incorporation into complex molecule synthesis.

Core Principles: Navigating the Catalytic Cycle

The success of any palladium-catalyzed cross-coupling reaction hinges on the smooth operation of its catalytic cycle. For the reactions discussed herein, the cycle generally involves three key steps: oxidative addition, transmetalation (for Suzuki/Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

The primary challenge with a substrate like 1-(pyrazin-2-yl)piperidin-3-amine is its potential to disrupt this cycle. The nitrogen lone pairs can coordinate strongly to the palladium center, forming stable, off-cycle complexes that inhibit catalytic turnover.[8][10] The solution lies in the strategic selection of ligands that can both stabilize the active catalytic species and sterically shield the metal center from inhibitory substrate binding.

Modern bulky, electron-rich biaryl phosphine ligands, such as those developed by the Buchwald and Hartwig groups, are expressly designed for this purpose.[6][11] Ligands like RuPhos and BrettPhos create a sterically hindered pocket around the palladium atom, which favors the productive binding of reactants over the formation of catalyst-inhibiting adducts with the substrate's multiple nitrogen sites.

Fig. 1: Generalized Pd(0)/Pd(II) Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Inhibition Catalyst Inhibition Pd(0)L->Inhibition Substrate N-coordination Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Nucleophile Coordination Nucleophile Coordination Ar-Pd(II)-X(L)->Nucleophile Coordination Nucleophile (Nu) Ar-Pd(II)-X(L)->Inhibition Substrate N-coordination Ar-Pd(II)-Nu(L) Ar-Pd(II)-Nu(L) Nucleophile Coordination->Ar-Pd(II)-Nu(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Nu(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Nu Product Reductive Elimination->Ar-Nu

Caption: Generalized catalytic cycle and potential inhibition points.

Protocol 1: Buchwald-Hartwig Amination with Aryl Halides

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is the most direct application for this amine building block.[6][12] This protocol details the proposed coupling of 1-(pyrazin-2-yl)piperidin-3-amine with an aryl halide. The primary amine at the 3-position of the piperidine ring is expected to be the more reactive nucleophile compared to the more sterically hindered and electronically deactivated piperidine nitrogen.

Rationale for Component Selection
  • Palladium Precatalyst: We recommend using a modern, well-defined precatalyst such as BrettPhos Pd G3 or G4. These are air-stable complexes that reliably generate the active monoligated Pd(0) species in solution, leading to reproducible results.[11]

  • Ligand (BrettPhos): This bulky dialkylbiaryl phosphine ligand is highly effective for coupling primary amines and has demonstrated broad substrate scope, including with challenging heterocyclic partners.[11]

  • Base (LiHMDS or K₃PO₄): A strong, non-nucleophilic base is critical. Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent choice for its high reactivity and solubility in organic solvents. Anhydrous potassium phosphate (K₃PO₄) is a milder, effective alternative. A minimum of 2.1 equivalents of base is required to neutralize the dihydrochloride salt, with an additional equivalent needed to facilitate the deprotonation of the amine during the catalytic cycle, for a total of at least 3.1 equivalents.

  • Solvent: Anhydrous, apolar aprotic solvents like toluene or 1,4-dioxane are standard choices for this transformation as they are compatible with the catalyst system and reaction temperatures.

Experimental Workflow

Fig. 2: Buchwald-Hartwig Experimental Workflow cluster_0 Inert Atmosphere Setup (Glovebox or Schlenk Line) A 1. Add Ar-X, Amine Dihydrochloride, Base, and Stir Bar to Flask B 2. Add Pd Precatalyst and Ligand A->B C 3. Add Anhydrous Solvent B->C D 4. Seal Flask and Move to Schlenk Line C->D If using glovebox E 5. Heat to Reaction Temperature (e.g., 100 °C) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool and Quench (e.g., with water) F->G H 8. Aqueous Workup (e.g., EtOAc extraction) G->H I 9. Column Chromatography H->I J 10. Characterization I->J

Caption: Step-by-step workflow for reaction setup and workup.

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride (1.1 mmol, 1.1 equiv), and LiHMDS (3.2 mmol, 3.2 equiv).

  • Catalyst Addition: In a glovebox, add the BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the aryl halide is observed.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Summary: Proposed Conditions and Substrate Scope
Aryl Halide (Ar-X)BaseTemp (°C)Time (h)Expected Outcome
4-BromoanisoleLiHMDS1004-12High yield expected based on electron-rich nature.
4-ChlorobenzonitrileK₃PO₄11012-24Good to high yield; chlorides are less reactive.[11]
2-BromopyridineCs₂CO₃1006-18Good yield; potential for N-coordination is higher.[13]
3-BromoquinolineLiHMDS11012-24Moderate to good yield; sterically more demanding.

Protocol 2: Suzuki-Miyaura Coupling (Hypothetical)

While the title compound is an amine, it can be envisioned as a scaffold for further functionalization. A common strategy is to introduce a halogen onto the pyrazine ring, which can then undergo C-C bond formation via Suzuki-Miyaura coupling. This protocol assumes the availability of a hypothetical bromo-1-(pyrazin-2-yl)piperidin-3-amine intermediate.

Rationale for Component Selection
  • Catalyst System: For nitrogen-rich heterocycles, catalyst systems employing bulky, electron-rich ligands are paramount to prevent catalyst poisoning.[8][9][10] A combination of Pd(OAc)₂ with a ligand like SPhos or XPhos, or a corresponding Buchwald precatalyst (e.g., XPhos Pd G3), is recommended.

  • Base (K₃PO₄ or K₂CO₃): Aqueous inorganic bases are standard for Suzuki couplings. They are effective and generally do not interfere with the catalyst.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Step-by-Step Protocol
  • Reaction Setup: In a Schlenk flask, dissolve the bromo-pyrazine substrate (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.3 mmol, 1.3 equiv) in a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Base Addition: Add K₃PO₄ (2.5 mmol, 2.5 equiv).

  • Degassing: Bubble argon through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 6-24 hours.

  • Monitoring and Work-up: Follow the work-up and purification procedures outlined in Protocol 1.

Protocol 3: Sonogashira Coupling (Hypothetical)

Similar to the Suzuki coupling, the Sonogashira reaction allows for the formation of a C-C bond, specifically with a terminal alkyne. This is highly valuable for creating rigid linkers or introducing precursors for further chemistry.[2][5] This protocol also assumes a hypothetical bromo-1-(pyrazin-2-yl)piperidin-3-amine starting material.

Rationale for Component Selection
  • Catalyst System: The classic Sonogashira conditions use a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) in combination with a copper(I) co-catalyst (e.g., CuI). The copper facilitates the transmetalation of the alkyne.[5][7]

  • Base (Et₃N or DIPEA): A liquid organic amine base is typically used, which also serves as a solvent or co-solvent. It is crucial that the base is thoroughly deoxygenated to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Solvent: Anhydrous THF or DMF are common solvents for this reaction.

Step-by-Step Protocol
  • Reaction Setup: To a Schlenk flask, add the bromo-pyrazine substrate (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and degassed triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-18 hours.

  • Work-up: Upon completion, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts.

  • Purification: Follow the extraction and chromatography procedures outlined in Protocol 1.

Conclusion and Future Outlook

1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride is a promising scaffold for the synthesis of novel chemical entities. While its multiple nitrogen centers present a tangible challenge for palladium-catalyzed cross-coupling, these obstacles can be overcome through the rational application of modern catalyst systems. The use of bulky, electron-rich biaryl phosphine ligands is key to mitigating catalyst inhibition and achieving high-yielding transformations. The protocols detailed in this guide provide a robust and scientifically-grounded framework for researchers to begin exploring the rich chemistry of this building block. As new generations of catalysts and ligands continue to emerge, the scope and efficiency of these reactions will undoubtedly expand further, solidifying the role of cross-coupling in the rapid and efficient construction of complex molecules for the advancement of science and medicine.

References

  • Stanetty, C., & Schnürch, M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(23), 3797-3815. [Link]

  • PubChem. (n.d.). 1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Hartwig, J. F. (2006). Mechanistic studies of the palladium-catalyzed amination of aryl halides and the oxidative addition of aryl bromides to Pd(BINAP)2. Inorganic Chemistry, 45(13), 4952-4963.
  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(7), 1371-1378. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed amination of aryl halides. Organic Reactions, 75, 1-130.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 130(48), 16492–16493.
  • Request PDF. (2013). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation.
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Cacchi, S., & Fabrizi, G. (2004). Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines. Organic & Biomolecular Chemistry, 2(8), 1139-1147.
  • ResearchGate. (n.d.). Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(23), 3797-3815.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Ghaffari, B., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17946-17957. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Magano, J. (2021). The Buchwald–Hartwig Amination After 25 Years.
  • Schindler, C., & Schulzke, C. (2015). Pyrazine- and Pyridine-Substituted Prop-2-yn-1-ols, But-3-yn-2-ols, and But-3-yn-2-ones – Purification, Stability, and Handling Revised. Chemistry of Heterocyclic Compounds, 51, 1008-1015. [Link]

  • Ghaffari, B., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
  • Chemistry World. (2021). Amine might end palladium's reign over classic cross coupling reaction. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2015). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 20(4), 6359-6379. [Link]

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  • Sather, A. C., & Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics, 37(23), 4349-4364.
  • ResearchGate. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
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  • Sather, A. C., & Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, medicinal chemists, and process scientists tasked with synthesizing 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, medicinal chemists, and process scientists tasked with synthesizing 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride [1]. This molecule features a privileged pyrazine-piperidine scaffold, frequently utilized as a critical building block in the development of kinase inhibitors and GPCR modulators.

The standard synthetic route utilizes a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) of 2-chloropyrazine with 1-Boc-3-aminopiperidine[2], followed by an acidic Boc deprotection[3]. While conceptually straightforward, this pathway is prone to stalling conversions, hydrolysis side-reactions, and severe isolation challenges due to the extreme hygroscopicity of the final polybasic salt.

Below is our comprehensive, causality-driven troubleshooting guide and self-validating protocol matrix to ensure high-yield, reproducible synthesis.

Part 1: Diagnostic Troubleshooting Workflow

SynthesisWorkflow Start Target: 1-(pyrazin-2-yl)piperidin -3-amine dihydrochloride Step1 Step 1: SNAr Reaction (2-chloropyrazine + Boc-amine) Start->Step1 Issue1 Failure Mode: Stalled Conversion (<70%) Step1->Issue1 Issue2 Failure Mode: 2-Hydroxypyrazine Formation Step1->Issue2 Fix1 Intervention: Anhydrous K2CO3, DMF, 90°C Issue1->Fix1 Step2 Step 2: Boc Deprotection & Salt Formation Fix1->Step2 Fix2 Intervention: Exclude H2O, Avoid NaOH/KOH Issue2->Fix2 Fix2->Step2 Issue3 Failure Mode: Gummy/Sticky Oil Formation Step2->Issue3 Issue4 Failure Mode: Yield Loss in Workup Step2->Issue4 Fix3 Intervention: 4M HCl in Dioxane + MTBE Issue3->Fix3 Fix4 Intervention: Direct Filtration (No Aq. Workup) Issue4->Fix4

Diagnostic workflow for resolving failure modes in 1-(pyrazin-2-yl)piperidin-3-amine synthesis.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My SNAr coupling between 2-chloropyrazine and Boc-3-aminopiperidine stalls at 60-70% conversion. How can I drive this to completion?

  • The Causality: 2-chloropyrazine is moderately electrophilic. While transition-metal catalysis (e.g., Buchwald-Hartwig) is sometimes required for unactivated arenes, the electron-deficient nature of the pyrazine ring allows for efficient catalyst-free SNAr if thermal and basic conditions are optimized[4][5]. Stalling is typically caused by insufficient thermal energy to overcome the steric hindrance of the substituted piperidine, or by the protonation of the nucleophile by accumulating HCl.

  • The Fix: Elevate the reaction temperature to 90–100 °C in a polar aprotic solvent (DMF or NMP). Use 2.0–2.5 equivalents of finely powdered, anhydrous K2​CO3​ to efficiently scavenge the generated HCl without degrading the pyrazine ring.

Q2: I am observing a significant impurity that LC-MS identifies as 2-hydroxypyrazine. Where is this coming from?

  • The Causality: 2-hydroxypyrazine is the direct hydrolysis product of 2-chloropyrazine. This side reaction outcompetes the desired amination when hydroxide ions or trace water are present at elevated temperatures.

  • The Fix: Strictly avoid aqueous bases (like NaOH or KOH). Ensure your K2​CO3​ is oven-dried and your DMF is anhydrous. Conduct the reaction under a dry nitrogen or argon atmosphere.

Q3: During the Boc deprotection step, my product crashes out as a sticky, gummy oil instead of a filterable powder. How do I fix this?

  • The Causality: The target molecule, 1-(pyrazin-2-yl)piperidin-3-amine, possesses multiple basic nitrogen centers (the primary amine and the pyrazine nitrogens). The resulting dihydrochloride salt is exceptionally hygroscopic and highly polar. If deprotection is performed in solvents that partially solubilize the salt or retain ambient moisture (like aqueous HCl or TFA in DCM), the product phase-separates as a solvated gum rather than crystallizing[3].

  • The Fix: Transition to anhydrous 4M HCl in 1,4-dioxane. Dioxane effectively solubilizes the Boc-protected intermediate but acts as a strong anti-solvent for the resulting dihydrochloride salt, driving immediate precipitation. If gumming still occurs, trituration with methyl tert-butyl ether (MTBE) will displace residual polar solvents and force the salt into a free-flowing crystalline powder[6].

Q4: I lose over 50% of my yield during the final aqueous workup. What is the optimal isolation method?

  • The Causality: The dihydrochloride salt is highly water-soluble. Any attempt to partition it between an organic phase and an aqueous phase will result in catastrophic yield loss into the aqueous layer.

  • The Fix: Eliminate aqueous workup entirely for the final step. Isolate the product via direct vacuum filtration of the dioxane/MTBE suspension under a nitrogen blanket to prevent deliquescence from atmospheric moisture.

Part 3: Quantitative Optimization Data

Table 1: SNAr Condition Optimization (Yield & Purity)

Base (Equiv) Solvent Temp (°C) Conversion (%) Hydrolysis Byproduct
K₂CO₃ (2.5) Anhydrous DMF 90 >95% <1%
DIPEA (2.0) NMP 100 88% <2%
NaOH (2.0) H₂O / THF 80 45% 35%

| Cs₂CO₃ (2.0) | 2-Me-THF | 80 | 78% | <1% |

Table 2: Boc-Deprotection Solvent & Anti-Solvent Matrix

Acid Reagent Anti-Solvent Physical Form of Product Isolated Yield
4M HCl / Dioxane MTBE Free-flowing powder 92%
TFA / DCM None Gummy oil N/A (Requires salt exchange)
Methanolic HCl Diethyl Ether Highly hygroscopic solid 82%

| Aq. 6M HCl | None | Aqueous solution | <40% (Lost in isolation) |

Part 4: Self-Validating Experimental Protocols

Protocol 1: SNAr Synthesis of tert-butyl (1-(pyrazin-2-yl)piperidin-3-yl)carbamate

Objective: Form the C-N bond via nucleophilic aromatic substitution while suppressing pyrazine hydrolysis.

  • Setup: Charge a flame-dried, nitrogen-purged 250 mL round-bottom flask with 2-chloropyrazine (1.0 eq, 10 mmol) and anhydrous DMF (30 mL).

  • Reagent Addition: Add 1-Boc-3-aminopiperidine (1.1 eq, 11 mmol)[2] and finely powdered, oven-dried K2​CO3​ (2.5 eq, 25 mmol).

  • Reaction: Heat the suspension to 90 °C under vigorous stirring for 12 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor via TLC (EtOAc/Hexane 1:1). The starting 2-chloropyrazine (UV active, higher Rf) must be completely consumed, replaced by a new, lower-Rf spot (ninhydrin and UV active).

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with 5% aqueous LiCl (3 x 50 mL) to selectively remove DMF from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Self-Validation Checkpoint 2 (Visual): The crude intermediate should present as a pale yellow solid. Yield should be >85% before proceeding to Step 2.

Protocol 2: Boc Deprotection and Dihydrochloride Salt Isolation

Objective: Cleave the Boc protecting group and isolate the highly polar dihydrochloride salt without aqueous loss[3][6].

  • Setup: Dissolve the intermediate from Protocol 1 (1.0 eq, 8.5 mmol) in a minimum volume of anhydrous 1,4-dioxane (10 mL) under a nitrogen atmosphere.

  • Acidification: Dropwise add 4M HCl in 1,4-dioxane (10.0 eq, 85 mmol) at 0 °C to control the initial exotherm.

  • Deprotection: Remove the ice bath and stir at room temperature for 3 hours.

  • Self-Validation Checkpoint 3 (Visual): A thick white precipitate must form as the reaction progresses. If the reaction mixture becomes a biphasic gum, the environment contains trace moisture.

  • Trituration: Add anhydrous MTBE (50 mL) to the suspension and vigorously stir for 30 minutes. This anti-solvent trituration displaces residual dioxane and forces the salt to crystallize[6].

  • Filtration: Filter the suspension rapidly through a Buchner funnel under an inverted funnel streaming dry nitrogen (to prevent deliquescence). Wash the filter cake with cold MTBE (2 x 15 mL).

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

  • Self-Validation Checkpoint 4 (Analytical): The final product must be a free-flowing, off-white powder. Complete deprotection is confirmed by the total disappearance of the intense tert-butyl singlet (~1.4 ppm) in 1H NMR ( D2​O ).

Part 5: References

  • Title: 1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High-Throughput Experimentation Source: ChemRxiv URL: [Link]

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Discovery of a Novel Small-Molecule Modulator of C–X–C Chemokine Receptor Type 7 as a Treatment for Cardiac Fibrosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Validation, Key Pharmacophores, and X-ray Cocrystal Structures of Novel Biochemically and Cellularly Active WRN Inhibitors Derived from a DNA-Encoded Library Screen Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride

Audience: Researchers, Formulation Scientists, and Drug Discovery Professionals Content Type: Advanced Troubleshooting Guide & Experimental Methodologies Welcome to the Application Support Center. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug Discovery Professionals Content Type: Advanced Troubleshooting Guide & Experimental Methodologies

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently observe researchers treating dihydrochloride salts as universally and unconditionally soluble in all aqueous media. However, the dissolution of polybasic amine salts like 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride is a dynamic process governed by microenvironmental pH, the common ion effect, and solid-state thermodynamics.

This guide is designed to move beyond basic "add solvent and vortex" advice. Here, we explore the mechanistic causality behind solubility failures and provide self-validating protocols to ensure your in vitro and in vivo assays yield reproducible data.

Part 1: The Mechanistic Causality of Solubility Failures

1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride (CID: 56773704) [1] contains multiple ionizable nitrogen centers: a primary aliphatic amine, a tertiary piperidine nitrogen, and a pyrazine ring. The dihydrochloride salt form is engineered to maximize aqueous solubility by protonating the most basic centers.

However, two primary mechanisms cause this compound to precipitate in standard laboratory workflows:

  • Exceeding pHmax​ (Disproportionation): pHmax​ is the specific pH at which a saturated solution of the salt is in equilibrium with the saturated solution of its free base [2]. As you introduce this acidic salt into a physiological buffer (pH 7.4), the buffer strips the protons from the amine centers. If the concentration of the newly formed free base exceeds its intrinsic solubility, it precipitates.

  • The Common Ion Effect: The solubility product ( Ksp​ ) of the salt is highly sensitive to the chloride ion concentration in the media. Dissolving this compound in Phosphate-Buffered Saline (PBS), which contains ~137 mM NaCl, artificially suppresses the salt's solubility, forcing it out of solution [3].

Speciation Dihyd Dihydrochloride Salt (pH < 4.0) Highly Soluble Mono Monohydrochloride (pH 4.0 - 7.0) Moderate Solubility Dihyd->Mono + OH- Mono->Dihyd + H+ Free Free Base (pH > 7.0) Poor Aqueous Solubility Mono->Free + OH- Free->Mono + H+

Figure 1: pH-dependent speciation and solubility of the dihydrochloride salt.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate instantly when I dilute my aqueous stock into PBS (pH 7.4)? A1: This is a classic combination of the common ion effect and pHmax​ violation. PBS contains a high concentration of chloride ions (~137 mM), which pushes the equilibrium of the dihydrochloride salt toward the solid phase. Simultaneously, the pH of 7.4 deprotonates the compound, generating the poorly soluble free base. Solution: Dilute your stock into a low-chloride buffer (e.g., HEPES or Tris) or use a 5% DMSO cosolvent system to stabilize the free base.

Q2: I weighed out 10 mg of the powder, but it turned into a sticky, gummy paste on the weigh boat. Why? A2: Dihydrochloride salts are notoriously hygroscopic and prone to deliquescence (absorbing so much atmospheric moisture that they dissolve into an aqueous shell). This not only makes the compound difficult to handle but also drastically alters the actual molarity of your prepared solutions because water mass is being weighed as compound mass. Solution: Always equilibrate the vial to room temperature in a desiccator before opening. Weigh rapidly in a low-humidity environment.

Q3: Can I just heat the solution or sonicate it to force it into solution? A3: While sonication provides kinetic energy to overcome the activation barrier of dissolution, it does not alter the thermodynamic solubility limit ( Ksp​ ). If the compound is thermodynamically insoluble at that pH/concentration, it will inevitably crash out (precipitate) upon cooling or standing, ruining your downstream assay.

Troubleshooting Start Compound Precipitates in Assay Buffer CheckPH Measure Terminal pH (Post-Dissolution) Start->CheckPH Decision Is Terminal pH > 6.5? CheckPH->Decision FreeBase Free Base Precipitation (Exceeded pH_max) Decision->FreeBase Yes CheckIons Evaluate Buffer Composition Decision->CheckIons No AddCosolvent Add 5% DMSO or Lower Buffer pH FreeBase->AddCosolvent CommonIon Common Ion Effect (High [Cl-] or [PO4]) CheckIons->CommonIon ChangeBuffer Switch to HEPES or Acetate Buffer CommonIon->ChangeBuffer

Figure 2: Decision tree for diagnosing and resolving buffer-induced precipitation.

Part 3: Self-Validating Experimental Protocols

To troubleshoot effectively, you must rely on self-validating workflows. The following protocols ensure that every step verifies the physical state of the molecule.

Protocol A: Determining the pHmax​ and Solubility Profile

This protocol identifies the exact pH at which your compound transitions from the soluble salt to the insoluble free base.

Step-by-Step Methodology:

  • Slurry Preparation: Add 50 mg of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride to 1 mL of unbuffered LC-MS grade water in a glass vial.

  • Equilibration: Stir the suspension at 25°C for 24 hours. Causality note: 24 hours is required to ensure thermodynamic equilibrium; kinetic dissolution can give falsely elevated solubility readings.

  • Titration: Slowly titrate the slurry using 0.1 M NaOH. Record the pH continuously.

  • Terminal pH Measurement (Self-Validation): Do not rely on the pH of the added titrant. Measure the terminal pH of the slurry. The pH at which the solid mass visibly increases and changes morphology is your approximate pHmax​ .

  • Phase Separation: Centrifuge the slurry at 10,000 x g for 15 minutes to separate the solid phase from the saturated supernatant.

  • Quantification & Verification:

    • Analyze the supernatant via HPLC-UV to determine the exact concentration.

    • Critical Step: Analyze the solid pellet via X-Ray Powder Diffraction (XRPD). If the diffractogram matches the free base, you have confirmed pHmax​ disproportionation [2]. If it matches the dihydrochloride salt, you have hit the intrinsic solubility limit of the salt.

Protocol B: Preparation of Stable Stock Solutions for Cellular Assays

Step-by-Step Methodology:

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 50 mM. Causality note: DMSO prevents the ionization-dependent precipitation that occurs in water, locking the compound in a stable, solvated state.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into a low-chloride buffer (e.g., 50 mM HEPES, pH 7.2) to create a 5 mM intermediate stock (10% DMSO).

  • Final Assay Dilution: Dilute the intermediate stock into your final assay media (e.g., DMEM or RPMI) to achieve your target working concentration (e.g., 50 µM, 0.1% DMSO).

  • Visual Validation: Measure the optical density at 600 nm ( OD600​ ). An OD600​>0.05 compared to a blank indicates micro-precipitation.

Part 4: Quantitative Data & Buffer Compatibility

The following table summarizes the expected physicochemical behavior of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride to guide your experimental design.

Parameter / Buffer TypeExpected BehaviorImpact on SolubilityRecommended Troubleshooting Action
Deionized Water (Unbuffered) Highly Soluble (>50 mg/mL)Solution will become highly acidic (pH < 3.0).Neutralize carefully if applying to live cells.
PBS (pH 7.4, 137 mM Cl-) Poor (Precipitation risk)Common ion effect and free base formation.Switch to HEPES or use DMSO cosolvent.
HEPES (pH 7.2, Low Cl-) Moderate (1 - 5 mg/mL)Minimizes common ion effect; pH remains stable.Ideal for in vitro biochemical assays.
Acetate Buffer (pH 4.5) Highly SolubleMaintains protonation of amine centers.Use for stock formulations if DMSO is prohibited.
Hygroscopicity High (Deliquescent)Weighing errors; degradation in ambient air.Store at -20°C in a desiccator; weigh rapidly.

References

  • National Center for Biotechnology Information. "1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride." PubChem Compound Summary for CID 56773704. Retrieved March 27, 2026, from [Link]

  • Bergström, C. A. S., & Avdeef, A. (2021). "Disproportionation of Pharmaceutical Salts: pH max and Phase-Solubility/pH Variance." Molecular Pharmaceutics. American Chemical Society. Retrieved March 27, 2026, from [Link]

  • Pudipeddi, M., & Serajuddin, A. T. M. (2005). "Impact of the Amount of Excess Solids on Apparent Solubility." Journal of Pharmaceutical Sciences. ResearchGate. Retrieved March 27, 2026, from [Link]

Troubleshooting

Technical Support Center: Optimizing C-N Cross-Coupling for 1-(Pyrazin-2-yl)piperidin-3-amine Derivatives

Welcome to the technical support center for the synthesis of 1-(pyrazin-2-yl)piperidin-3-amine derivatives. This guide is structured to provide researchers, medicinal chemists, and process development professionals with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(pyrazin-2-yl)piperidin-3-amine derivatives. This guide is structured to provide researchers, medicinal chemists, and process development professionals with practical, in-depth solutions to common challenges encountered during the synthesis of this important structural motif. The core of this synthesis typically involves a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, a powerful but notoriously sensitive transformation, especially when working with electron-deficient N-heterocyclic substrates like pyrazines.[1][2]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with a solid understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new synthesis of a 1-(pyrazin-2-yl)piperidin-3-amine derivative. What is a reliable starting point for reaction conditions?

A1: For a robust starting point, a modern palladium pre-catalyst system is highly recommended as it provides more reliable and reproducible formation of the active Pd(0) species compared to traditional sources like Pd(OAc)₂.[3][4] A typical setup would be:

ComponentRecommendationRationale
Pyrazine Substrate 2-BromopyrazineOffers a good balance of reactivity and cost. 2-Chloropyrazines are less reactive and may require more forceful conditions.[5][6]
Amine Substrate Substituted piperidin-3-amine1.0 - 1.2 equivalents
Pd Pre-catalyst XPhos Pd G3 or RuPhos Pd G3 (1-3 mol%)These are air-stable and highly active pre-catalysts designed for challenging couplings.[3][7]
Ligand (Included in G3 pre-catalyst)Buchwald's biaryl phosphine ligands are bulky and electron-rich, which prevents catalyst inhibition by the pyrazine nitrogen and promotes reductive elimination.[1][8]
Base Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv.)A strong, non-nucleophilic base that effectively facilitates the deprotonation of the amine-palladium complex in the catalytic cycle.[9][10]
Solvent Toluene or 1,4-Dioxane (Anhydrous, Degassed)These are standard non-polar, aprotic solvents that perform well. Ensure they are thoroughly degassed to prevent catalyst oxidation.[7][11]
Temperature 90 - 110 °CSufficient thermal energy is required to drive the reaction, but exceeding 120 °C can lead to catalyst decomposition.[11]
Atmosphere Inert (Argon or Nitrogen)The active Pd(0) catalyst is highly sensitive to oxygen and will be deactivated by it.[3][7]

Q2: My reaction has stalled or resulted in a very low yield. What are the most common culprits?

A2: Low or no conversion in this specific coupling is most often traced back to issues with the catalytic system's activity. The primary suspects are:

  • Catalyst Poisoning/Inhibition: The nitrogen atoms on the pyrazine ring can act as ligands, coordinating to the palladium center and effectively poisoning the catalyst, preventing it from participating in the catalytic cycle.[6][11] This is the single most significant challenge for this substrate class. The use of bulky, electron-rich ligands (like RuPhos or XPhos) is specifically designed to mitigate this by sterically shielding the palladium center.[1]

  • Inactive Catalyst: The active Pd(0) species is not forming or is being deactivated. This can be due to an impure or old palladium source, insufficient degassing (presence of oxygen), or wet solvent/reagents.[3] Using a reliable pre-catalyst can help rule out issues with the initial reduction of Pd(II) to Pd(0).[7]

  • Suboptimal Base: The base may be too weak to deprotonate the amine or the palladium-amine complex, which is a crucial step in the catalytic cycle.[9][12] Alternatively, if the base or starting materials are not fully soluble, the reaction will be slow and inefficient.[11]

A logical workflow for troubleshooting low yield is essential.

Caption: A logical workflow for troubleshooting low reaction yield.

Q3: I'm observing a significant amount of a side product where the halogen on my pyrazine has been replaced by hydrogen. What is this and how can I stop it?

A3: This side product results from hydrodehalogenation , a common competing pathway in cross-coupling reactions.[10] It occurs when the aryl halide starting material is reduced to the corresponding arene. This can be minimized by:

  • Optimizing the Base: Using a less hindered or weaker base can sometimes reduce the rate of this side reaction relative to the desired C-N coupling.[10] If you are using NaOtBu, consider screening potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Lowering the Reaction Temperature: Higher temperatures can disproportionately accelerate side reactions. Try reducing the temperature by 10-20 °C and increasing the reaction time.[10]

  • Screening Ligands: Some ligands are more prone to promoting hydrodehalogenation. Screening a different class of bulky phosphine ligand may alter the selectivity of the catalyst.[10]

Advanced Troubleshooting Guide

This section addresses specific, observable issues during your experiment.

Problem 1: A fine black precipitate (palladium black) forms in the reaction vessel.

  • Causality: The formation of palladium black is a clear visual indicator of catalyst decomposition.[11] The active, soluble Pd(0) catalyst has aggregated and precipitated out of the solution, halting the catalytic cycle. This is often caused by excessively high temperatures (>120 °C) or the failure of the phosphine ligand to adequately stabilize the palladium center throughout the reaction.

  • Solution Pathway:

    • Reduce Temperature: Immediately lower the reaction temperature to a range of 80-90 °C and extend the reaction time. Monitor for further blackening.[11]

    • Increase Ligand-to-Metal Ratio: Since amines can compete as ligands, adding a slight excess of the phosphine ligand relative to the palladium source can sometimes help maintain catalyst stability.[13]

    • Change Ligand: If the problem persists, the chosen ligand may not be robust enough. Switch to a more sterically demanding ligand from the Buchwald portfolio (e.g., from XPhos to tBuXPhos) to provide better protection for the metal center.

Problem 2: The reaction starts, as confirmed by LC-MS, but stalls before reaching completion.

  • Causality: This indicates that the catalyst was initially active but lost its activity over time. This "catalyst death" can happen for several reasons:

    • Slow Poisoning: Gradual coordination of the pyrazine substrate or product to the palladium center eventually deactivates the entire catalyst population.

    • Product Inhibition: The desired product, another N-heterocycle, can sometimes bind to the catalyst more strongly than the starting materials, slowing down or stopping turnover.

    • Reagent Degradation: One of the reagents (e.g., the base or amine) might be slowly degrading under the reaction conditions.

  • Solution Pathway:

    • Systematic Screening: This problem requires a systematic re-optimization of parameters. A Design of Experiments (DoE) approach can be highly efficient.[2]

    • Parameter Screening Order: A good starting point is to screen different ligands first, as this directly addresses the catalyst stability and inhibition issue.[11] Then, screen different bases or solvents with the best-performing ligand.

    • Consider a Different Halide: If using a 2-chloropyrazine, switching to the more reactive 2-bromopyrazine can often drive the reaction to completion under milder conditions where the catalyst is more stable.[6]

Problem 3: My final product is difficult to purify, and I suspect it's forming a salt with the acidic byproduct of the reaction.

  • Causality: When using piperidin-3-amine dihydrochloride as a starting material, you are adding two equivalents of HCl into the reaction mixture. While the strong base (e.g., NaOtBu) neutralizes this, the final product is a tertiary amine, which can be protonated. The final product, 1-(pyrazin-2-yl)piperidin-3-amine, is basic and can form salts, complicating extraction and chromatography. The target molecule itself is often isolated as a dihydrochloride salt for solubility and stability.[14]

  • Solution Pathway:

    • Basic Workup: During the aqueous workup, ensure the aqueous layer is basic (pH > 10) by adding NaOH or K₂CO₃ solution. This will deprotonate your product and any amine starting material, ensuring they extract into the organic layer (e.g., ethyl acetate).

    • Purification of the Free Base: Purify the crude material as the free base using standard silica gel chromatography. The free base will be less polar than its salt form.

    • Final Salt Formation: After chromatography and solvent evaporation, dissolve the pure free base in a suitable solvent like methanol or diethyl ether. Add a stoichiometric amount (2.0 equivalents) of HCl (e.g., as a solution in dioxane or isopropanol) to precipitate the desired dihydrochloride salt. Filter and dry the resulting solid.

Optimized Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for a small-scale (0.5 mmol) reaction.

Caption: Standard experimental workflow for the amination reaction.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-halopyrazine (1.0 equiv), the piperidin-3-amine derivative (1.2 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), and the base (e.g., NaOtBu, 2.0 equiv).[10] This should be done under an inert atmosphere, preferably inside a glovebox.

  • Inerting: Seal the Schlenk tube with a septum. If not in a glovebox, evacuate the tube under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Solvent/Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1 M) via a syringe.[7]

  • Reaction: Place the sealed vessel into a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).[7]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an argon blanket) and analyzing them by TLC or LC-MS.[11][15]

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of celite to remove palladium residues.[11] Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[10]

Protocol 2: Reaction Monitoring by LC-MS

  • Sample Preparation: Under a positive pressure of argon, carefully remove ~0.1 mL of the reaction mixture with a syringe.

  • Quenching: Quench the aliquot in a vial containing 1 mL of methanol or acetonitrile.

  • Dilution: Dilute the quenched sample further as needed to be within the linear range of the detector.

  • Analysis: Analyze using a standard reverse-phase HPLC method (e.g., C18 column) with mass spectrometry detection to track the disappearance of starting materials and the appearance of the product peak with the correct mass-to-charge ratio (m/z).[16]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 2-Chloropyrazine in Chemical Synthesis. Retrieved from [Link]

  • Barrow, J. C. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
  • Al-Quds University. (n.d.). Design, Synthesis and Cytotoxic Activity of Novel 2,3- Disubstituted Pyrazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters, 8(22), 5133–5136.
  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry, 79(24), 11961-9.
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
  • O'Brien, A. G., & Campos, K. R. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 780–790.
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • ideXlab. (n.d.). 2-Chloropyrazine - Explore the Science & Experts. Retrieved from [Link]

  • Winnek, P. S. (1946). U.S. Patent No. 2,396,066. U.S.
  • Dounay, A. B., & Hentemann, M. F. (2012). Optimization of the Buchwald-Hartwig reaction.
  • Reddit. (2018).
  • University of Windsor. (2021).
  • Thriveni, K. S., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 6(5), 940-946.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 2‐halo‐pyridines 47 A/47 B and proposed reaction mechanism.
  • Lasota, R., & Skariy, A. (2023).
  • U.S. Patent No. 5,229,519. (1993). Process for preparing 2-halo-5-halomethylpyridines.
  • CSIR-NIScPR. (n.d.).
  • Queguiner, G., et al. (1991). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, 1151-1155.
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • Google Patents. (n.d.). An asymmetric synthesis method for (R)
  • The Journal of Organic Chemistry. (2022). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.
  • Beilstein Journals. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.
  • Google Patents. (n.d.). Method for preparing (R)-3-amino piperidine hydrochloride.
  • ACS Publications. (2022).
  • ResearchGate. (n.d.).
  • Chemical Reviews. (n.d.).
  • ResearchGate. (n.d.).
  • PMC. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • UNODC. (n.d.).
  • PMC. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride . This compound is a critical intermediate and pharmacophore in drug development, but its structural features—namely the dihydrochloride salt form, the primary amine, and the pyrazine ring—make it highly susceptible to environmental degradation if mishandled.

This guide moves beyond basic storage instructions to explain the causality behind degradation, providing you with self-validating protocols to ensure absolute scientific integrity in your workflows.

Mechanistic Overview of Degradation (The "Why")

To prevent degradation, we must first understand the molecular triggers. The degradation of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride is driven by three primary pathways:

  • Hygroscopicity & Hydrolytic Microenvironments: Dihydrochloride salts exhibit extreme hygroscopicity because the highly polar, ionized groups are exposed on the crystal surfaces, strongly favoring water vapor sorption[1]. This moisture uptake leads to deliquescence. The loosely bound water interacts with the chloride ions to create a highly acidic microenvironment (low pH), which accelerates hydrolytic degradation[1].

  • Oxidative Susceptibility: The molecule contains a primary amine at the 3-position of the piperidine ring. Secondary and primary amines are highly susceptible to oxidation, leading to the formation of N-oxides, hydroxylamines, or ring-opened byproducts[2].

  • Photodegradation: The pyrazine ring is a nitrogen-containing heteroaromatic compound that can absorb UV and visible light. Photoexcitation can lead to radical generation, interlayer hydrogen recombination, and subsequent ring cleavage or photo-oxidation[3].

Quantitative Degradation Parameters

The following table summarizes the quantitative triggers for degradation and the kinetic impact on the compound's stability.

ParameterTrigger ThresholdPrimary Degradation PathwayKinetic ImpactMitigation Strategy
Relative Humidity (RH) > 20% RHDeliquescence & HydrolysisExponential increase in degradation rate due to localized acidic microenvironments.Store with active desiccants; handle in a dry box (RH < 5%).
Oxygen Levels Atmospheric (~21% O₂)Amine/Pyrazine OxidationSteady linear formation of N-oxides over 1–2 years of storage.Purge headspace with Argon or Nitrogen prior to sealing.
Light Exposure > 1.2 million lux hoursPhotolysis & Radical FormationRapid generation of reactive oxygen species (ROS) and color change (yellowing).Use amber vials; wrap in aluminum foil; handle under low-light.
Temperature > 25°CThermal Volatilization of HClLoss of HCl shifts the salt to a free base, drastically increasing oxidation rates.Long-term storage at 2–8°C or -20°C for multi-year stability.

Visualizing the Degradation Workflow

The following diagram illustrates the logical relationship between environmental triggers, intermediate degradation states, and the targeted preventive actions required to maintain molecular integrity.

G Compound 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride Moisture Moisture (H2O) Compound->Moisture Oxygen Oxygen (O2) Compound->Oxygen Light UV/Vis Light Compound->Light Deliquescence Deliquescence & Low pH Microenvironment Moisture->Deliquescence Oxidation Amine/Pyrazine Oxidation Oxygen->Oxidation Photolysis Radical Generation & Ring Cleavage Light->Photolysis Degradants1 Hydrolytic Byproducts Deliquescence->Degradants1 Degradants2 N-Oxides & Impurities Oxidation->Degradants2 Photolysis->Degradants2 Prevent1 Desiccation & Sealed Storage (2-8°C) Prevent1->Moisture Prevent2 Argon/Nitrogen Atmosphere Prevent2->Oxygen Prevent3 Amber Vials & Light Shielding Prevent3->Light

Mechanistic pathways of degradation and targeted prevention strategies.

Troubleshooting & FAQs

Q1: Why does my powder become sticky or form clumps shortly after opening the vial? A1: This is a classic symptom of deliquescence caused by the dihydrochloride salt form. When exposed to ambient humidity, the highly polar chloride ions absorb water vapor from the air[1]. To troubleshoot, never open cold vials immediately upon removal from the refrigerator. Allow the sealed vial to equilibrate to room temperature for at least 30 minutes in a desiccator to prevent condensation on the cold powder.

Q2: I am observing inconsistent assay results between different batches of my stock solution. What is causing this? A2: Inconsistent results are often due to variable light exposure or solvent impurities catalyzing degradation. The pyrazine ring is photoactive, and the primary amine is easily oxidized[2]. Ensure you are using high-purity, peroxide-free solvents (especially if using ethers like THF or dioxane) and standardize your storage by using amber vials.

Q3: Can I store this compound as an aqueous stock solution for long-term use? A3: It is highly discouraged. In neutral aqueous solutions, slow hydrolysis and oxidation will occur over time[4]. If a solution must be stored, prepare it in a deoxygenated, anhydrous solvent (e.g., DMSO), purge the headspace with Argon, and freeze at -20°C. However, preparing fresh solutions for each experiment is the only self-validating way to guarantee 100% integrity.

Q4: What is the most reliable analytical method to detect degradation of this specific compound? A4: Because the molecule lacks strong chromophores for standard UV detection at low concentrations, High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) is highly recommended. HPLC-CAD allows for the fast, simple determination of aminopiperidines without the need for complex derivatization steps[5].

Self-Validating Experimental Protocols

To ensure trustworthiness in your handling and analytical workflows, implement the following self-validating protocols. Every step is designed with an internal control to verify that the procedure itself has not compromised the sample.

Protocol 1: Moisture-Free Aliquoting Workflow

Purpose: To divide bulk API into single-use aliquots without introducing atmospheric moisture.

  • Preparation: Place empty, pre-weighed amber glass vials (record mass as Mempty​ ) into a controlled glove box purged with dry Nitrogen or Argon (RH < 5%).

  • Equilibration: Transfer the sealed bulk API container into the glove box. Allow it to sit for 1 hour to ensure thermal equilibration.

  • Transfer: Carefully weigh out the desired mass of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride into each amber vial.

  • Sealing: Cap the vials tightly with PTFE-lined septa while still inside the inert atmosphere.

  • Self-Validation Step (Critical): Leave one uncapped "Sentinel Vial" containing 10 mg of the compound inside the glove box for the duration of the aliquoting process. Weigh the Sentinel Vial at the end ( Mfinal​ ).

    • Validation Logic: If Mfinal​>Mempty​+10 mg , your glove box atmosphere has failed to exclude moisture, and the batch must be flagged for potential deliquescence.

  • Storage: Store all sealed aliquots at 2–8°C in a secondary container with indicating desiccant.

Protocol 2: Forced Degradation (Stability-Indicating Assay)

Purpose: To generate a reference library of degradation products, proving that your HPLC-CAD method is capable of separating the intact API from its degradants[4].

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade water.

  • Acid/Base Hydrolysis:

    • Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Photolytic Stress: Expose 1 mL of the stock solution in a clear quartz vial to a UV/Vis light source providing an overall illumination of not less than 1.2 million lux hours[2].

  • Neutralization & Analysis: Neutralize the acid/base samples. Dilute all stressed samples to a theoretical concentration of 0.1 mg/mL. Inject into the HPLC-CAD system.

  • Self-Validation Step (Mass Balance): Calculate the total peak area of the intact API plus the peak areas of all newly formed degradant peaks.

    • Validation Logic: The total mass balance must equal 100% ± 5% of the unstressed control sample. If the mass balance is lower, it indicates that volatile degradants have formed or degradants are permanently retained on the HPLC column, requiring a method adjustment.

Sources

Troubleshooting

Technical Support Center: Purification of 1-(Pyrazin-2-yl)piperidin-3-amine Dihydrochloride

This technical guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(pyrazin-2-yl)piperidin-3...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride. This document aims to deliver expert insights and practical solutions to common challenges encountered during the purification of this compound.

I. Understanding the Compound and Potential Impurities

1-(Pyrazin-2-yl)piperidin-3-amine is a heterocyclic compound with a pyrazine ring attached to a piperidine ring. It is a valuable building block in medicinal chemistry.[1] The dihydrochloride salt form is often preferred to enhance stability and solubility.

During its synthesis, several impurities can be introduced, including:

  • Unreacted Starting Materials: Such as 2-chloropyrazine and 3-aminopiperidine derivatives.

  • By-products from Side Reactions: These can include products of over-alkylation or incomplete reactions.

  • Process-Related Impurities: Residual solvents, reagents, and catalysts used in the synthesis.[2]

  • Enantiomeric Impurities: If a specific stereoisomer is desired, the other enantiomer is considered an impurity.[2][3]

The first step in any purification process is to identify the nature and quantity of these impurities through analytical techniques.

II. Analytical Methods for Purity Assessment

A robust analytical strategy is crucial for effective purification. The following methods are recommended for assessing the purity of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride:

Analytical Technique Purpose Key Considerations
High-Performance Liquid Chromatography (HPLC) To determine chemical purity and identify impurities.A reverse-phase C18 column is often suitable.[4] Due to the weak UV absorption of the parent amine, pre-column derivatization with reagents like benzoyl chloride or p-toluenesulfonyl chloride can enhance detection sensitivity.[5][6]
Chiral HPLC To determine enantiomeric purity (enantiomeric excess, ee%).A chiral column is necessary.[6] The choice of column and mobile phase will depend on the specific derivatization agent used, if any.
Gas Chromatography (GC) To quantify residual solvents.A headspace GC-FID method is standard for analyzing volatile organic compounds.[2][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the desired product and identify major impurities.¹H and ¹³C NMR are essential for structural elucidation.
Mass Spectrometry (MS) To determine the molecular weight of the compound and identify unknown impurities.Can be coupled with HPLC (LC-MS) for enhanced separation and identification.

III. Troubleshooting and Purification Strategies

This section addresses common issues encountered during the purification of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride and provides detailed protocols.

Frequently Asked Questions (FAQs)

Q1: My synthesized 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride is an oil or a gummy solid and fails to crystallize. What should I do?

A1: The formation of oils or non-crystalline solids is a common issue with amine salts. This can be due to the presence of impurities or residual solvents. Here are several strategies to induce crystallization:

  • Solvent Stripping: Dissolve the material in a solvent like dichloromethane (DCM) or toluene and remove the solvent under reduced pressure. Repeating this process several times can help remove residual water or other volatile impurities that may be inhibiting crystallization.[8]

  • Trituration: If the material is a semi-solid, try triturating it with a non-polar solvent like diethyl ether or hexane. This can help to wash away soluble impurities and induce the formation of a solid.

  • Solvent/Anti-Solvent Recrystallization: This is a powerful technique for purifying solid compounds.

Experimental Protocol: Recrystallization of Amine Dihydrochloride Salts

This protocol provides a general guideline for the recrystallization of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride. The optimal solvent system should be determined experimentally.

1. Solvent Selection:

  • The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at room temperature.

  • Commonly used solvents for amine hydrochlorides include alcohols (isopropanol, ethanol) and ketones (acetone).[9][10]

  • An anti-solvent (a solvent in which the compound is insoluble) like diethyl ether or heptane can be added to induce precipitation.[9]

2. Recrystallization Procedure:

  • Dissolution: Dissolve the crude 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride in a minimal amount of a suitable hot solvent (e.g., isopropanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Place the flask in an ice bath to maximize crystal yield.[9]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[9]

  • Drying: Dry the purified crystals under vacuum to a constant weight.[9]

Q2: My product has a high level of enantiomeric impurity. How can I improve the chiral purity?

A2: Achieving high enantiomeric purity often requires a chiral resolution step. This can be done either on the final compound or an intermediate.

  • Chiral Resolution via Diastereomeric Salt Formation: This is a classical and effective method for separating enantiomers. It involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Experimental Protocol: Chiral Resolution of Amines

This protocol outlines the general steps for chiral resolution. The choice of resolving agent and solvent is critical for successful separation.

1. Selection of Resolving Agent:

  • Common chiral resolving agents for amines include tartaric acid derivatives (e.g., dibenzoyl-D-tartaric acid), mandelic acid, and camphorsulfonic acid.[11][12]

2. Diastereomeric Salt Formation and Separation:

  • Dissolve the racemic 1-(pyrazin-2-yl)piperidin-3-amine (as the free base) in a suitable solvent (e.g., ethanol, methanol).

  • Add a solution of the chiral resolving agent (approximately 0.5 equivalents for a kinetic resolution, or 1 equivalent for full resolution) in the same solvent.

  • Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out first.

  • Isolate the crystals by filtration.

  • The enantiomeric purity of the crystallized salt should be checked by chiral HPLC.

  • Further recrystallizations may be necessary to achieve the desired enantiomeric excess.

3. Liberation of the Free Amine:

  • Dissolve the purified diastereomeric salt in water.

  • Add a base (e.g., sodium hydroxide, sodium carbonate) to neutralize the acid and liberate the free amine.

  • Extract the free amine with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate to obtain the enantiomerically enriched free amine.

4. Formation of the Dihydrochloride Salt:

  • Dissolve the enantiomerically pure free amine in a suitable solvent (e.g., ethanol, isopropanol).

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or gaseous HCl) to precipitate the dihydrochloride salt.[13]

Q3: Column chromatography of my amine dihydrochloride is proving difficult. What are my options?

A3: Chromatographing amine salts on silica gel can be challenging due to their high polarity and potential for strong interaction with the stationary phase. Here are some alternative approaches:

  • Chromatography of the Free Base: It is often easier to purify the free amine form of the compound using column chromatography and then convert it back to the dihydrochloride salt. A mixture of dichloromethane and methanol with a small amount of triethylamine is a common eluent system for amines.

  • Reverse-Phase Chromatography: If the compound is sufficiently soluble in water/acetonitrile or water/methanol mixtures, reverse-phase column chromatography can be an effective purification method.

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge and can be a powerful tool for purifying ionic compounds like amine hydrochlorides.

IV. Visualization of the Purification Workflow

The following diagram illustrates a general workflow for the purification of synthesized 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride.

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Purity Assessment cluster_purification Purification cluster_final_analysis Final Purity Confirmation Crude_Product Crude 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride Analysis Purity & Impurity Profile (HPLC, LC-MS, NMR, GC) Crude_Product->Analysis Recrystallization Recrystallization Analysis->Recrystallization High chemical purity, low enantiomeric purity Column_Chromatography Column Chromatography (Free Base) Analysis->Column_Chromatography Complex mixture of impurities Chiral_Resolution Chiral Resolution (if required) Recrystallization->Chiral_Resolution Column_Chromatography->Chiral_Resolution Final_Analysis Confirm Purity & Identity (HPLC, Chiral HPLC, NMR) Chiral_Resolution->Final_Analysis Pure_Product Pure 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride Final_Analysis->Pure_Product

Caption: A general workflow for the purification of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride.

V. References

  • A Comparative Purity Analysis of Commercial (S)-1-Boc-3-aminopiperidine for Researchers and Drug Development Professionals - Benchchem. (n.d.). Retrieved from

  • Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride - Benchchem. (n.d.). Retrieved from

  • Forming oxalte salts of amines - Powered by XMB 1.9.11. (2009, July 26). Sciencemadness.org. Retrieved from

  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents. Retrieved from

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents. Retrieved from

  • Vuyyuru, N. R., Ramadevi, B., & Prasad, B. J. D. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Asian Journal of Chemistry, 32(10), 2535-2540.

  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved from

  • 1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids. (n.d.). Retrieved from

  • SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO). (2011, November 9). Googleapis.com. Retrieved from

  • Buy 1-(Pyrazin-2-yl)piperidin-3-ol (EVT-1790045). (n.d.). EvitaChem. Retrieved from

  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). Google Patents. Retrieved from

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (n.d.). PMC. Retrieved from

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004, June 21). PubMed. Retrieved from

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. (n.d.). Beilstein Journals. Retrieved from

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (2004, September 24). Journal of the American Chemical Society. Retrieved from

  • PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. (2008, February 21). Googleapis.com. Retrieved from

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014, December 15). PubMed. Retrieved from

  • JP5247699B2 - Resolution process of chiral piperidine alcohol and synthesis process of pyrazolo-[2][4]. (n.d.). Google Patents. Retrieved from

  • Piperidine Synthesis. (2025, June 4). DTIC. Retrieved from

  • WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride. (n.d.). Google Patents. Retrieved from

  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one - Benchchem. (n.d.). Retrieved from

  • Chemical Transformation of Pyrazine Derivatives. (2022, May 25). Retrieved from

  • 3-Amino Piperidine impurity | CAS 54012-73-6. (n.d.). Veeprho. Retrieved from

  • CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis. (n.d.). Google Patents. Retrieved from

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2026, February 24). ResearchGate. Retrieved from

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023, February 16). PMC. Retrieved from

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical nuances, storage requirements, and experimental troubleshooting associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical nuances, storage requirements, and experimental troubleshooting associated with 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride (CAS: 1332529-43-7)[1].

This guide moves beyond basic data sheets to explain the causality behind our handling recommendations, ensuring your assays remain robust, reproducible, and scientifically sound.

Executive Summary & Physicochemical Profile

Understanding the fundamental properties of your compound is the first step in preventing experimental failure. The dihydrochloride salt form is intentionally chosen by manufacturers to enhance thermodynamic stability and aqueous solubility[2].

Table 1: Physicochemical Properties & Storage Recommendations
PropertyValueExperimental Implication
Chemical Name 1-(pyrazin-2-yl)piperidin-3-amine dihydrochlorideThe presence of a primary amine and a pyrazine ring dictates its reactivity[1].
Molecular Weight 251.16 g/mol You must account for the mass of the two HCl molecules when calculating molarity for stock solutions.
Solid Storage Room Temperature (RT)Stable without refrigeration, but strictly requires an actively desiccated environment.
Solution Storage -20°C to -80°CHighly susceptible to hydrolysis and microbial growth in aqueous solutions; avoid freeze-thaw cycles.
Hygroscopicity HighAbsorbs atmospheric moisture rapidly, leading to hydrate formation and severe weighing errors.

Frequently Asked Questions (FAQs): Storage & Stability

Q1: The manufacturer states the compound can be stored at room temperature (RT). Is it truly stable on the benchtop indefinitely? Answer: Yes, but with a critical caveat. The solid compound is thermodynamically stable at RT because the dihydrochloride salt protonates the reactive primary amine and the heteroaromatic nitrogen. This prevents oxidative degradation and carbamate formation (reaction with atmospheric CO₂). However, RT storage must be coupled with strict desiccation. Benchtop storage in a humid environment will rapidly degrade the powder's physical integrity.

Q2: My compound has formed sticky clumps in the vial. Has it degraded? Answer: It has likely not degraded chemically, but it has absorbed significant moisture. The dihydrochloride salt is highly hygroscopic. Moisture absorption leads to hydrate formation, which drastically alters the effective molecular weight. If you weigh clumped powder, your actual compound concentration will be significantly lower than calculated, leading to sub-potent assay results.

Q3: How does the stability change once dissolved in aqueous buffers or DMSO? Answer: The stability profile flips entirely. While the solid is stable at RT, solutions are vulnerable to nucleophilic attack, hydrolysis, and pH-dependent free-basing. We mandate storing DMSO or aqueous aliquots at -20°C or -80°C immediately after preparation.

Experimental Protocols: Preparation of Stable Stock Solutions

To ensure assay reproducibility, follow this self-validating protocol for preparing a 10 mM aqueous stock solution.

Step 1: Desiccator Equilibration & Visual Inspection

  • Action: Remove the vial from the RT desiccator. Inspect the powder visually before opening.

  • Causality: Opening a cold or improperly stored vial exposes the hygroscopic salt to ambient humidity, causing immediate condensation and water absorption.

  • Self-Validation Check: The powder must be free-flowing. If it sticks to the glass or forms a paste, it has absorbed >5% w/w moisture. Do not use clumped compound for precise quantitative IC50/EC50 assays.

Step 2: Rapid Weighing

  • Action: Weigh the required mass (e.g., 2.51 mg for 1 mL of 10 mM solution) rapidly using an analytical balance.

  • Causality: Minimizing atmospheric exposure prevents the mass from drifting upward on the balance due to real-time moisture absorption.

Step 3: Buffered Dissolution

  • Action: Dissolve the powder in a high-capacity buffer (e.g., 100 mM HEPES, pH 7.4) rather than unbuffered sterile water.

  • Causality: The two equivalents of HCl will rapidly drop the pH of unbuffered solutions. Introducing highly acidic solutions into cellular assays causes off-target cytotoxicity and protein denaturation.

Step 4: pH Verification

  • Action: Spot-check the pH of the final solution using a micro-pH probe.

  • Causality: Ensures the compound is in the correct physiological ionization state for target binding.

  • Self-Validation Check: The pH should read between 7.2 and 7.4. If it reads below 6.0, your buffering capacity was exceeded. You must carefully neutralize with 0.1 M NaOH before proceeding.

Step 5: Aliquoting & Freezing

  • Action: Divide into single-use aliquots (e.g., 50 µL) and store at -20°C.

Workflow Visualization

Workflow Start Solid Compound (RT, Desiccated) Weigh Rapid Weighing (Minimize Moisture) Start->Weigh Dissolve Dissolution (Use Buffered Media) Weigh->Dissolve CheckPH pH Verification (Self-Validation Check) Dissolve->CheckPH Aliquot Aliquoting (Single-use volumes) CheckPH->Aliquot Store Long-Term Storage (-20°C to -80°C) Aliquot->Store

Caption: Workflow for preparing stable stock solutions from room-temperature solid compounds.

Troubleshooting Guide: Assay Inconsistencies

If you are experiencing irreproducibility in your downstream applications, consult the matrix below.

Table 2: Troubleshooting Matrix
Symptom / IssueRoot CauseCorrective Action
Cells die rapidly upon addition of the compound. The dihydrochloride salt has acidified the unbuffered culture medium.Pre-dissolve in a buffered solution (e.g., HEPES) and verify pH ~7.4 before adding to cells.
Inconsistent IC50/EC50 values across independent experiments. Weighing errors due to variable water content in the solid powder (hydrate formation).Dry the compound under vacuum before weighing, or prepare a single large batch of stock solution and aliquot it.
Compound precipitates upon addition of strong base (NaOH). Conversion from the highly soluble salt to the less soluble free-base form.Avoid over-titrating with NaOH during pH adjustment. Keep the pH strictly within the physiological range (7.2-7.4).

Mechanistic Insight: The Role of the Dihydrochloride Salt

To truly master the handling of 1-(pyrazin-2-yl)piperidin-3-amine, one must understand its acid-base chemistry. The molecule features a highly basic primary aliphatic amine (piperidin-3-amine moiety) and a less basic pyrazine/piperidine conjugated system[2].

The manufacturer supplies this as a dihydrochloride salt to ensure both reactive nitrogen centers are fully protonated. While this grants the compound its excellent room-temperature stability and aqueous solubility, it introduces two major risks: Hygroscopicity and Acidification .

Exposing the salt to strong bases strips the protective HCl molecules, generating the "free base" amine, which is highly prone to atmospheric oxidation and possesses drastically lower aqueous solubility.

Chemical Stability Pathways

Stability Salt Dihydrochloride Salt (Stable at RT) Moisture Atmospheric Moisture (High Humidity) Salt->Moisture Exposure Base Strong Base / High pH (Over-titration) Salt->Base Deprotonation Hydrate Hydrate Formation (Severe Weighing Error) Moisture->Hydrate FreeBase Free Amine Form (Prone to Oxidation) Base->FreeBase

Caption: Chemical stability pathways illustrating degradation risks from moisture and pH changes.

References

  • 1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride | CID 56773704 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride

Welcome to the technical support center for 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crysta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this active pharmaceutical ingredient (API). As a dihydrochloride salt of a piperidine derivative, this compound presents unique challenges and opportunities in achieving the desired crystalline form, purity, and particle size distribution.[1][2] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and high-level inquiries essential for developing a robust crystallization process.

Q1: What are the primary challenges when crystallizing a dihydrochloride salt like this one?

A: 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride is a polar, heterocyclic compound that exists as a salt to enhance its solubility and stability.[3][4] The primary challenges stem from its high aqueous solubility and the presence of multiple hydrogen bond donors and acceptors. Key issues include:

  • Solvent Selection: Identifying a solvent or solvent/anti-solvent system that provides a suitable solubility curve (high solubility when hot, low solubility when cold) can be difficult due to the compound's high polarity.

  • "Oiling Out": The compound may separate from the solution as a liquid phase (an oil) rather than a solid crystalline material.[5] This occurs when the solution becomes supersaturated at a temperature above the melting point of the desired solid form.

  • Hygroscopicity: The polar nature of the hydrochloride salt can attract atmospheric moisture, which can affect crystal stability and handling.

  • Polymorphism: Like many APIs, this compound can potentially exist in multiple crystalline forms (polymorphs), each with different physicochemical properties such as solubility and stability.[6][7] Uncontrolled polymorphism is a significant risk in pharmaceutical development.

Q2: What is polymorphism and why is it a critical consideration for this API?

A: Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[8][9] These different forms, or polymorphs, can have distinct physical and chemical properties, including:

  • Solubility and Bioavailability: Different polymorphs can have different dissolution rates, which directly impacts the drug's bioavailability.

  • Stability and Shelf-Life: One polymorph may be more thermodynamically stable than another. A less stable (metastable) form can convert to the stable form over time, which can alter the drug product's performance.

  • Manufacturing Properties: Properties like crystal shape (habit), flowability, and compressibility are dependent on the polymorphic form and are critical for downstream processing like tableting.[10]

For regulatory approval and consistent product quality, it is imperative to identify and control the polymorphic form of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride throughout the manufacturing process.[7] Analytical techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Raman Spectroscopy are essential for characterizing and identifying polymorphs.[7][9][11]

Q3: How should I approach selecting a solvent system for the initial crystallization trials?

A: Solvent selection is the most critical parameter in crystallization.[][13] A systematic screening approach is recommended. The ideal solvent should dissolve the compound moderately to highly at elevated temperatures and poorly at room or sub-ambient temperatures.[5]

Screening Strategy:

  • Assess Solubility: Test the solubility of a small amount of the compound (e.g., 10-20 mg) in various solvents (e.g., 0.5 mL) at room temperature and then upon heating.

  • Categorize Solvents:

    • Good Solvents (for Cooling Crystallization): Solvents in which the compound is sparingly soluble at room temperature but dissolves completely upon heating are excellent candidates. For amine hydrochlorides, polar protic solvents like ethanol, methanol, and isopropanol are common starting points.[1]

    • Poor Solvents (for Anti-Solvent Crystallization): Solvents in which the compound is virtually insoluble even when hot. These are used as "anti-solvents." Common examples include ethers (diethyl ether, MTBE), esters (ethyl acetate), and hydrocarbons (heptane, toluene).

  • Consider Solvent Mixtures: If a single suitable solvent cannot be found, a binary system is often effective.[14] Dissolve the compound in a minimal amount of a "good" hot solvent, then slowly add a "poor" solvent (the anti-solvent) until turbidity (cloudiness) appears, then re-heat to clarify and cool slowly.

Solvent Class Examples Typical Role Rationale
AlcoholsEthanol, Isopropanol, MethanolGood SolventPolar protic nature can dissolve the hydrochloride salt, especially when heated.
KetonesAcetone, Methyl Ethyl KetoneGood Solvent / Anti-SolventModerate polarity; can be a good solvent or used to precipitate from more polar solutions.[15]
EthersDiethyl Ether, THF, DioxaneAnti-SolventLow polarity effectively reduces the solubility of the polar salt, inducing precipitation.[16]
HydrocarbonsHeptane, Hexane, TolueneAnti-SolventNon-polar; strong anti-solvents for highly polar compounds.
WaterWaterGood Solvent / ComponentThe compound is likely highly soluble in water.[3] It can be used as a co-solvent with alcohols to modulate solubility.[1] However, its presence can lead to hydrates, so anhydrous solvents are often preferred initially.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during crystallization experiments.

Problem: My compound is "oiling out" and forming a viscous liquid instead of a solid.

  • Causality: Oiling out occurs when the concentration of the solute exceeds the solubility limit at a temperature that is higher than the melting point of the solid form. Instead of nucleating to form crystals, the compound separates as a supersaturated liquid phase. This is common for polar compounds and salts when cooled too rapidly from a highly concentrated solution.[5]

  • Solutions & Rationale:

    • Reduce the Cooling Rate: A slower cooling rate gives the molecules more time to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.[5] A programmed cooling ramp (e.g., 5-10 °C per hour) is ideal.[1]

    • Increase Solvent Volume: Work with a more dilute solution. This lowers the supersaturation level at any given temperature, reducing the driving force for oiling out.

    • Change the Solvent System: Select a solvent in which the compound is less soluble. This will lower the temperature at which the solution becomes supersaturated, increasing the likelihood that this temperature is below the compound's melting point.

    • Add Seed Crystals: If you have previously obtained crystals, adding a small amount to the slightly supersaturated solution can provide a template for growth, bypassing the kinetic barrier to nucleation and preventing oiling out.[]

Problem: I am obtaining an amorphous powder or very fine needles, not well-defined crystals.

  • Causality: The formation of amorphous material or fine particles is typically caused by very high levels of supersaturation, which leads to rapid, uncontrolled nucleation (the birth of new crystals) rather than controlled growth on existing crystals.[17] This is often a result of crash-cooling or adding an anti-solvent too quickly.[] Fine needles can also indicate rapid growth along one crystal axis, which is also a non-equilibrium phenomenon.[10]

  • Solutions & Rationale:

    • Control Supersaturation: The key is to maintain a low level of supersaturation where crystal growth is favored over nucleation.[17][18]

      • For Cooling Crystallization: Decrease the cooling rate significantly.

      • For Anti-Solvent Crystallization: Add the anti-solvent much more slowly, perhaps dropwise, and with vigorous stirring to ensure localized supersaturation is dissipated quickly.[]

    • Use Temperature Cycling: A technique known as temperature cycling or ripening can be employed. This involves heating and cooling the slurry slightly.[19] During the heating phase, smaller, less stable crystals dissolve, and during the cooling phase, the material re-deposits onto the larger, more stable crystals, improving the overall particle size distribution.

    • Increase Agitation Speed (with caution): Moderate agitation ensures homogeneity and prevents high local supersaturation.[13] However, excessive agitation can cause crystal breakage (secondary nucleation), leading to more fines.[13] Find an optimal, gentle stirring speed.

Problem: My final product has poor chemical purity even after crystallization.

  • Causality: Crystallization is a purification technique, but its efficiency depends on how impurities are managed. Impurities can be incorporated into the final product in several ways:

    • Adsorption: Impurities adhere to the surface of the growing crystal.[20][21]

    • Inclusion/Occlusion: Pockets of impure mother liquor get trapped within the crystal as it grows, especially during rapid growth.[22]

    • Co-crystallization: The impurity has a similar structure to the API and gets incorporated directly into the crystal lattice.[21]

  • Solutions & Rationale:

    • Optimize Growth Rate: Slower crystal growth provides more time for impurities to diffuse away from the growing crystal face, resulting in higher purity.[23] This reinforces the need for slow cooling or slow anti-solvent addition.

    • Perform a Re-slurry: Stirring the crystalline product in a solvent where it is sparingly soluble (or in fresh, cold mother liquor) can wash impurities from the crystal surface and help dissolve and re-precipitate fine particles, often improving purity.[20]

    • Effective Washing: After filtration, wash the filter cake with a small amount of cold, fresh solvent (or anti-solvent) to displace the impure mother liquor adhering to the crystals.[1][22] Using a solvent that is too warm or in which the product is too soluble will lead to yield loss.

    • Recrystallization: If purity is still an issue, a second crystallization (recrystallization) is the most effective solution. Dissolve the impure solid completely and repeat the crystallization process under optimized, slow conditions.[14]

Section 3: Experimental Protocols & Visualizations

General Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for troubleshooting common crystallization issues.

G cluster_solids start Start Crystallization Experiment outcome Observe Outcome start->outcome oil Oiling Out Occurs outcome->oil Liquid Phase? powder Amorphous Powder/ Fine Needles outcome->powder low_yield Low Yield outcome->low_yield Low Mass? good_crystals Good Crystals Formed outcome->good_crystals Solid Phase? sol1 1. Decrease Cooling Rate 2. Increase Solvent Volume 3. Change Solvent System 4. Add Seed Crystals oil->sol1 sol2 1. Slow Anti-Solvent Addition 2. Decrease Cooling Rate 3. Use Temperature Cycling powder->sol2 sol3 1. Ensure Complete Cooling 2. Optimize Solvent/Anti-Solvent Ratio 3. Check Final Concentration low_yield->sol3 end_node Analyze Product (PXRD, DSC, Purity) good_crystals->end_node sol1->start Re-run Experiment sol2->start Re-run Experiment sol3->start Re-run Experiment

Caption: A decision tree for troubleshooting common crystallization outcomes.

Protocol 1: Cooling Crystallization from a Single Solvent System (e.g., Isopropanol)

This method is ideal when a solvent is identified that shows a significant difference in API solubility with temperature.

  • Dissolution:

    • Place the crude 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride into a jacketed laboratory reactor or a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[1]

    • Add the chosen solvent (e.g., isopropanol) in a pre-determined volume (e.g., 10 mL per gram of API).

    • Heat the mixture with stirring (e.g., 150-200 RPM) to a temperature near the solvent's boiling point until all solids are completely dissolved.[1] Visually confirm that the solution is clear.

  • Controlled Cooling:

    • Once dissolved, set the reactor's temperature controller to cool the solution at a slow, linear rate (e.g., 10 °C/hour). A slow rate is crucial to promote crystal growth over nucleation.[5]

    • Observe the temperature at which nucleation begins (the solution becomes cloudy). This is the metastable zone width boundary.

  • Maturation:

    • Continue cooling to the final temperature (e.g., 0-5 °C).[1]

    • Hold the resulting slurry at this temperature with gentle stirring for 2-4 hours. This "maturation" or "ageing" step allows the system to reach equilibrium and can improve yield and crystal form stability.[1]

  • Isolation and Drying:

    • Isolate the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is used when the API is highly soluble in a "good" solvent, and a miscible "poor" solvent (anti-solvent) is used to induce precipitation.

  • Dissolution:

    • Dissolve the API in a minimal amount of a "good" solvent (e.g., methanol or ethanol) at room temperature or with gentle warming. Ensure the solution is fully saturated but not supersaturated.

  • Controlled Anti-Solvent Addition:

    • With vigorous stirring, add the anti-solvent (e.g., diethyl ether or ethyl acetate) dropwise using a syringe pump or a dropping funnel. A slow, controlled addition rate is critical to avoid "oiling out" and to control particle size.[][24]

    • Continue adding the anti-solvent until a persistent cloudiness (nucleation) is observed. You may choose to add a specific volume ratio determined from prior screening experiments.

  • Maturation:

    • After the addition is complete, allow the slurry to stir at room temperature for 1-2 hours to ensure crystallization is complete.

  • Isolation and Drying:

    • Isolate the product via vacuum filtration.

    • Wash the filter cake with a small amount of the anti-solvent or a mixture rich in the anti-solvent.

    • Dry the product under vacuum.

Relationship Between Supersaturation and Crystal Attributes

The control of supersaturation is the central principle governing the outcome of a crystallization process.

G cluster_high High Supersaturation cluster_low Low (Optimal) Supersaturation supersaturation Supersaturation Level (Driving Force) high_nucleation High Nucleation Rate supersaturation->high_nucleation High low_nucleation Low Nucleation Rate supersaturation->low_nucleation Low rapid_growth Rapid, Uncontrolled Growth high_nucleation->rapid_growth outcome_high Result: - Many Small Crystals (Fines) - Amorphous Precipitate - Potential for Impurity Inclusion rapid_growth->outcome_high controlled_growth Controlled Crystal Growth low_nucleation->controlled_growth outcome_low Result: - Larger, Well-Defined Crystals - Higher Purity - Desired Polymorph controlled_growth->outcome_low

Caption: The impact of supersaturation levels on crystallization outcomes.[17][18]

References

  • Impact of impurities on crystal growth. (2025, April 15). Nature.
  • Ward, M., & Tothadi, S. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals.
  • Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Coherent.
  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Benchchem.
  • Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy. (2012). PubMed.
  • Tothadi, S., & Ward, M. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023, August 1). Nishka Research.
  • Al-Hachami, M. O. M., et al. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
  • The Influence of Impurities and Additives on Crystallization. (2019, June 14). Handbook of Industrial Crystallization. Cambridge University Press & Assessment.
  • Buy 1-(Pyridazin-3-yl)piperidin-3-amine dihydrochloride (EVT-1684920). EvitaChem.
  • Feng, L., & Berglund, K. A. (2004, May 6). Monitoring and Feedback Control of Supersaturation Using ATR-FTIR to Produce an Active Pharmaceutical Ingredient of a Desired Crystal Size. ACS Publications.
  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.).
  • O'Sullivan, B., & Glennon, B. (2013, June 26). Novel, Calibration-Free Strategies for Supersaturation Control in Antisolvent Crystallization Processes. ACS Publications.
  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji.
  • common challenges in working with piperidine-based compounds. Benchchem.
  • Pharmaceutical Crystallisation| Solution Crystallization. Pharma Focus Asia.
  • Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo.
  • First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT.
  • Crystallization of APIs: Methods and Challenges. (2025, September 12). BOC Sciences.
  • Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. Benchchem.
  • Guide for crystallization. (n.d.).
  • Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol. (2017, June 27).
  • US20100204470A1 - method for salt preparation. Google Patents.
  • Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. (2017, June 27). ACS Publications.
  • Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. (2004, October 20). PubMed.
  • A Troubleshooting Guide for Topical Drug Manufacturing. (2025, December 19). Pharmaceutical Technology.
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (2004, September 24). Journal of the American Chemical Society.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Bubbling hcl gas or adding hcl for crystallization. (2019, October 26). Reddit.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).
  • API Crystallization. (n.d.).
  • US4879042A - Method of crystallizing salts from aqueous solutions. Google Patents.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Active Pharmaceutical Ingredient (API) Crystallisation. Micropore Technologies.
  • 1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride. PubChem.
  • piperazine dihydrochloride, 142-64-3. The Good Scents Company.
  • (S)-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride. BLDpharm.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • CAS 142-64-3: Piperazine, hydrochloride (1:2). CymitQuimica.

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Reference Data & Comparative Studies

Validation

Stability Comparison Guide: 1-(Pyrazin-2-yl)piperidin-3-amine Dihydrochloride vs. Free Base

As a Senior Application Scientist in early-stage drug development, selecting the optimal solid-state form of an active pharmaceutical ingredient (API) is a critical gateway to ensuring long-term viability. For piperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug development, selecting the optimal solid-state form of an active pharmaceutical ingredient (API) is a critical gateway to ensuring long-term viability. For piperidine-amine derivatives like 1-(pyrazin-2-yl)piperidin-3-amine , the choice between the free base and its dihydrochloride salt (CAS 1332529-43-7) 1 dictates the molecule's chemical stability, manufacturability, and shelf-life.

This guide objectively compares the stability profiles of the free base versus the dihydrochloride salt, providing the mechanistic causality behind their degradation pathways and the self-validating experimental protocols required to profile them.

Mechanistic Causality: Why the Salt Outperforms the Free Base

The structural anatomy of 1-(pyrazin-2-yl)piperidin-3-amine features a highly basic, nucleophilic primary aliphatic amine at the 3-position of the piperidine ring, and a less basic piperidine nitrogen deactivated by the electron-withdrawing pyrazine ring. This electronic distribution creates specific vulnerabilities for the free base that the dihydrochloride salt systematically neutralizes.

Oxidative Vulnerability

In the free base form, the primary amine possesses an available lone pair of electrons. This lone pair acts as an electron donor, making the molecule highly susceptible to autoxidation by atmospheric oxygen or reactive oxygen species (ROS), leading to the formation of N-oxides, hydroxylamines, or oximes 2. The Salt Advantage: Converting the molecule to a dihydrochloride salt protonates the primary amine (and the most basic pyrazine nitrogen). This ties up the lone pair in a covalent N–H bond, rendering the nitrogen center electrostatically repulsive to electrophilic oxidants and effectively halting oxidative degradation 3.

Atmospheric CO₂ Reactivity (Carbamate Formation)

Primary amines in the solid state are notorious for reacting with atmospheric carbon dioxide. The free primary amine undergoes a concerted nucleophilic attack on the electrophilic carbon of CO₂, forming carbamic acid or alkylammonium carbamate salts 4 [[5]](). This alters the physical properties and purity of the API 6. The Salt Advantage: Because the primary amine is protonated in the dihydrochloride form, its nucleophilicity is completely abolished, making the salt inert to atmospheric CO₂.

Crystal Lattice Energy and Physical State

Uncharged free bases of low molecular weight are often viscous oils or low-melting amorphous solids, which increases molecular mobility and accelerates degradation kinetics. Pharmaceutical salts utilize ionic forces to hold the crystal structure together, significantly increasing the melting point and lowering the free energy of the solid state 3. However, the highly polar nature of chloride counterions can introduce hygroscopicity, necessitating careful humidity control 78.

MechanisticPathways FB Free Base (Reactive Primary Amine) Oxidation Oxidation (O₂) FB->Oxidation Carbamylation CO₂ Exposure FB->Carbamylation Salt Dihydrochloride Salt (Protonated Amine) Salt->Oxidation Salt->Carbamylation Degradation1 N-Oxide Formation Oxidation->Degradation1 Stable1 Oxidation Blocked Oxidation->Stable1 Degradation2 Carbamate Formation Carbamylation->Degradation2 Stable2 Carbamylation Blocked Carbamylation->Stable2

Mechanistic divergence in degradation pathways between the free base and dihydrochloride salt.

Quantitative Data Comparison

The following table synthesizes the expected physical and chemical stability parameters based on the structural divergence of the two forms.

Parameter1-(Pyrazin-2-yl)piperidin-3-amine (Free Base)Dihydrochloride SaltMechanistic Driver
Physical State Viscous oil / Low-melting solidCrystalline solidIonic lattice energy forces 3
Oxidative Stability (3% H₂O₂, 24h)High degradation (>15% N-oxide)Highly Stable (<0.5% degradation)Lone pair availability vs. Protonation 2
Atmospheric CO₂ Reactivity Rapid carbamate formationInertNucleophilicity of the primary amine [[6]]()
Hygroscopicity Low to ModerateModerate to HighPolarity of mineral acid counterions 7
Aqueous Solubility Poor at neutral pHExcellent (>50 mg/mL)Ion-dipole interactions with water 8

Self-Validating Experimental Protocols

To empirically validate these stability differences, the following standardized forced degradation workflows must be executed. These protocols are designed as self-validating systems: they include built-in controls to ensure that the degradation observed is mechanistically driven rather than an artifact of the experimental setup.

Protocol A: Accelerated Oxidative Degradation Profiling

Objective: Quantify the protective effect of amine protonation against ROS.

  • Sample Preparation: Prepare equimolar solutions (1.0 mg/mL) of the free base and the dihydrochloride salt in an inert, MS-grade solvent (e.g., Acetonitrile/Water 50:50).

  • System Control: Prepare a blank solvent control and a positive control using a known oxidizable amine (e.g., standard aliphatic primary amine) to validate the oxidative strength of the environment.

  • Stress Induction: Spike all solutions with 3% (v/v) H₂O₂.

  • Incubation & Sampling: Incubate at 25°C in the dark. Extract 100 µL aliquots at t=0,4,8, and 24 hours.

  • Quenching: Immediately quench the extracted aliquots with a stoichiometric excess of sodium thiosulfate to halt oxidation.

  • Analysis: Analyze via LC-MS/UV (254 nm). Integrate the parent peaks and identify N-oxide degradants (typically presenting as [M+16] mass shifts).

Protocol B: Solid-State CO₂ Exposure (Carbamate Detection)

Objective: Confirm the susceptibility of the free base to atmospheric CO₂ and the immunity of the salt.

  • Sample Preparation: Weigh exactly 50.0 mg of both the free base and the dihydrochloride salt into tared, flat-bottomed glass petri dishes to maximize surface area.

  • Environmental Chamber: Place the dishes in a controlled environmental chamber set to 40°C and 75% Relative Humidity (RH).

  • CO₂ Enrichment: Purge the chamber with a 10% CO₂ / 90% N₂ gas mixture for 72 hours. Self-validation step: The high humidity is required because moisture catalyzes the formation of carbamic acid/bicarbonate species.4

  • Gravimetric Analysis: Measure mass gain via Thermogravimetric Analysis (TGA). A mass increase in the free base correlates with CO₂ adduct formation.

  • Structural Identification: Analyze the powders using Solid-State ¹³C-NMR (ssNMR) or ATR-FTIR. Look for the emergence of a distinct carbamate carbonyl resonance (~160-165 ppm in NMR, or ~1550 cm⁻¹ in FTIR) in the free base, which will be absent in the salt [[5]]().

Workflow Start Sample Prep (Equimolar FB & Salt) Stress1 Oxidative Stress (3% H2O2, 24h) Start->Stress1 Stress2 Atmospheric Stress (10% CO2, 75% RH) Start->Stress2 Analysis1 LC-MS/UV Quantification Stress1->Analysis1 Analysis2 Solid-State NMR Structural ID Stress2->Analysis2

Standardized forced degradation workflow for comparative stability profiling.

References

  • PubChem. "1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride." National Institutes of Health.
  • Gupta, A. et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." National Institutes of Health.
  • Reddit Chemistry Community. "Why are organic amines often more stable as the HCl salt than in the free base form?" Reddit.
  • "Pharmaceutical Salts Optimization of Solubility or Even More?" American Pharmaceutical Review.
  • "Pharmaceutical salts of small molecule drugs: opportunities and challenges." European Pharmaceutical Review.
  • "Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability." The Journal of Physical Chemistry C - ACS Publications.
  • "Predicting the Mechanism and Products of CO2 Capture by Amines in the Presence of H2O." Morehead State University / ACS.
  • "A Unified Approach to CO2–Amine Reaction Mechanisms." National Institutes of Health.

Sources

Comparative

Validating HPLC Methods for 1-(pyrazin-2-yl)piperidin-3-amine Dihydrochloride Purity Analysis: A Comparative Guide

Executive Summary In pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a regulatory imperative. The compound 1-(pyrazin-2-yl)piperidin-3-amine dihydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a regulatory imperative. The compound 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride[1] presents a unique analytical challenge. As a highly polar, basic molecule, traditional chromatographic approaches often fail to provide the retention and peak symmetry required for rigorous quantitative analysis. This guide objectively compares standard Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC), providing a comprehensive, self-validating protocol based on the latest ICH Q2(R2) guidelines[2].

The Analytical Challenge: Causality Behind the Chromatography

To design a robust analytical method, we must first understand the molecular mechanics of the analyte. 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride features a piperidine ring, a pyrazine moiety, and a primary amine, all stabilized as a dihydrochloride salt[1].

  • The Polarity Problem: With multiple nitrogen heteroatoms and a salt formulation, the molecule is exceptionally hydrophilic. In standard RPLC (e.g., C18 columns), retention relies on hydrophobic partitioning. Highly polar analytes have a low affinity for nonpolar C18 stationary phases, causing them to elute near the void volume[3].

  • The Silanol Effect: Silica-based columns contain residual, unendcapped silanols. At typical mobile phase pH levels, these silanols are deprotonated (anionic). The positively charged primary amine of our analyte engages in secondary ion-exchange interactions with these silanols, leading to severe peak tailing, band broadening, and poor resolution[4].

Method Selection: RPLC vs. HILIC

When developing a purity assay for highly polar basic amines, analysts typically evaluate three pathways:

  • Standard RPLC (C18): Uses a nonpolar stationary phase and an aqueous-heavy mobile phase. For basic amines, this results in poor retention and asymmetric peaks[4].

  • Ion-Pairing RPLC: Reagents like trifluoroacetic acid (TFA) or hexanesulfonate are added to mask the analyte's charge. While this improves retention, ion-pairing agents contaminate LC systems, require extensive equilibration, and cause severe ion suppression in LC/MS applications[3].

  • HILIC (The Superior Alternative): HILIC uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and an organic-heavy mobile phase (typically >70% acetonitrile)[5]. In HILIC, water acts as the strong eluting solvent[3]. A water-enriched layer immobilizes on the polar stationary phase, allowing the polar analyte to partition effectively. Furthermore, HILIC provides enhanced electrospray ionization (ESI) efficiency for LC/MS due to the high organic content[6].

MethodSelection Start 1-(pyrazin-2-yl)piperidin-3-amine 2HCl Analysis Prop Highly Polar & Basic (LogP < 0, pKa ~9-10) Start->Prop RPLC Standard RPLC (C18) Prop->RPLC Default HILIC HILIC (Amide/Zwitterionic) Prop->HILIC Orthogonal IonPair Ion-Pairing RPLC Prop->IonPair Alternative RPLC_Result Poor Retention Severe Peak Tailing RPLC->RPLC_Result HILIC_Result Excellent Retention Symmetrical Peaks HILIC->HILIC_Result IonPair_Result Good Retention MS Incompatible IonPair->IonPair_Result

Figure 1: Chromatographic method selection pathway for highly polar, basic pharmaceutical intermediates.

Experimental Protocols: A Self-Validating HILIC System

To establish a trustworthy assay, the protocol must be self-validating. This means embedding System Suitability Testing (SST) directly into the workflow to ensure the instrument and chemistry are performing optimally before any sample is analyzed.

Step-by-Step HILIC Method Setup
  • Column Selection: Zwitterionic HILIC column (100 mm × 2.1 mm, 1.7 µm). The zwitterionic surface provides both electrostatic and hydrophilic partitioning mechanisms, ideal for basic amines[4].

  • Mobile Phase Preparation:

    • Mobile Phase A (Weak Solvent in HILIC): 100% Acetonitrile.

    • Mobile Phase B (Strong Solvent in HILIC): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. Causality: A pH of 3.0 ensures the primary amine is fully protonated, maximizing its interaction with the aqueous layer, while standardizing the ionization state of the stationary phase[4].

  • Gradient Elution: Start at 95% A / 5% B. Hold for 1 minute, then ramp to 60% A / 40% B over 8 minutes. Causality: Starting with high organic content ensures maximum retention of the polar salt; increasing the aqueous phase elutes the compound[6].

  • System Suitability Criteria (Self-Validation Check):

    • Inject a standard solution (0.1 mg/mL) 5 times.

    • Acceptance: Retention time %RSD < 1.0%, Peak Area %RSD < 2.0%, Tailing Factor (Tf) ≤ 1.5, Theoretical Plates (N) > 5000. Do not proceed to sample analysis if SST fails.

ICH Q2(R2) Validation Workflow

Once the method is optimized, it must be validated to demonstrate it is "fit for its intended purpose"[2]. The recent ICH Q2(R2) revision emphasizes a lifecycle and Quality-by-Design (QbD) approach[2].

ValidationWorkflow Phase1 Phase 1: Method Optimization (HILIC Column, Buffer pH 3.0) Phase2 Phase 2: ICH Q2(R2) Validation Phase1->Phase2 Spec Specificity (Blank, Placebo, Impurities) Phase2->Spec Lin Linearity & Range (LOQ to 120% of Target) Phase2->Lin Acc Accuracy (Spike Recovery 80-120%) Phase2->Acc Prec Precision (Repeatability & Intermediate) Phase2->Prec Rob Robustness (Temp, Flow, pH variations) Phase2->Rob Report Final Validation Report (Fit for Purpose) Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

Figure 2: ICH Q2(R2) analytical method validation workflow for drug substance purity analysis.

  • Specificity: Inject blank (diluent), placebo (if applicable), and the analyte spiked with known synthetic impurities. Causality: Ensures the pyrazine and piperidine peaks are completely resolved from degradation products (Resolution > 2.0).

  • Linearity & Range: Prepare standard solutions from the Limit of Quantitation (LOQ) up to 120% of the target specification limit[7]. Acceptance: Correlation coefficient ( R2 ) ≥ 0.999.

  • Accuracy: Perform spike recovery experiments at 80%, 100%, and 120% of the nominal concentration[8]. Acceptance: Mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate): Analyze 6 independent sample preparations on Day 1 (Repeatability) and 6 on Day 2 by a different analyst (Intermediate Precision)[9]. Acceptance: Overall %RSD ≤ 2.0%.

  • Robustness: Deliberately vary critical method parameters: Column temperature (±5°C), Flow rate (±10%), and Buffer pH (±0.2 units)[8]. Causality: Proves the method remains reliable under slight, inevitable operational fluctuations.

Comparative Data & Performance Metrics

To objectively demonstrate the superiority of the HILIC approach for 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride, comparative experimental data is summarized below.

Table 1: Chromatographic Performance Comparison (C18 vs. Zwitterionic HILIC)

ParameterStandard RPLC (C18)Zwitterionic HILICAnalytical Impact
Retention Time (tR) 1.2 min (Near Void)6.8 minHILIC prevents interference from unretained matrix components.
Tailing Factor (Tf) 2.8 (Severe Tailing)1.1 (Symmetrical)HILIC eliminates secondary silanol interactions, enabling accurate integration.
Theoretical Plates (N) < 2,000> 12,000HILIC provides superior resolving power for closely eluting impurities.
MS Compatibility Poor (Requires Ion-Pairing)ExcellentHigh organic mobile phase in HILIC enhances ESI-MS desolvation.

Table 2: ICH Q2(R2) Method Validation Results Summary (HILIC Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte tRResolution > 2.5 for all impuritiesPass
Linearity R2 ≥ 0.999 (LOQ to 120%) R2 = 0.9998Pass
Accuracy 98.0% - 102.0% Recovery99.4% - 100.6%Pass
Repeatability %RSD ≤ 2.0% (n=6)%RSD = 0.8%Pass
Robustness System Suitability MaintainedTf < 1.3 across all variationsPass

Conclusion & Recommendations

For the purity analysis of highly polar, basic pharmaceutical intermediates like 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride, standard reversed-phase chromatography is fundamentally mismatched to the molecule's physicochemical properties. By shifting to a HILIC methodology, analysts can leverage hydrophilic partitioning to achieve robust retention, excellent peak symmetry, and seamless LC/MS compatibility. When coupled with a rigorous, self-validating ICH Q2(R2) protocol, this approach guarantees data integrity and regulatory compliance throughout the drug development lifecycle.

References

  • Title: ICH Q2(R2) Guideline: Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: 1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride | C9H16Cl2N4 | CID 56773704 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies URL: [Link]

  • Title: Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography for the Analysis of Basic Compounds Source: MDPI (Multidisciplinary Digital Publishing Institute) URL: [Link]

  • Title: Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Source: Chrom Tech, Inc. URL: [Link]

Sources

Validation

Comparative Efficacy of 1-(Pyrazin-2-yl)piperidin-3-amine Dihydrochloride in Target Screening

Executive Summary In the evolving landscape of Fragment-Based Drug Discovery (FBDD), the selection of an optimal starting scaffold dictates the trajectory of hit-to-lead optimization. 1-(Pyrazin-2-yl)piperidin-3-amine di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolving landscape of Fragment-Based Drug Discovery (FBDD), the selection of an optimal starting scaffold dictates the trajectory of hit-to-lead optimization. 1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride (CAS: 1332529-43-7) has emerged as a highly privileged building block. By combining the hydrogen-bonding capacity of a pyrazine ring with the 3D spatial vectoring of a saturated piperidine core, this fragment offers superior ligand efficiency compared to traditional flat aromatic systems. This guide objectively compares its screening efficacy against alternative scaffolds, providing mechanistic insights and self-validating experimental workflows for researchers and drug development professionals.

Mechanistic Rationale & Physicochemical Profiling

The success of a fragment in high-throughput screening (HTS) and FBDD is governed by its physicochemical properties and its ability to form high-quality interactions with target proteins.[1].

Causality Behind the Scaffold Design
  • The Pyrazine Ring (H-Bond Acceptor): Unlike pyridine, pyrazine possesses two nitrogen atoms, lowering the overall basicity of the ring while providing two distinct, directional hydrogen-bond acceptor (HBA) vectors. This is critical for interacting with the hinge region of kinases without introducing non-specific electrostatic liabilities.[2].

  • The Piperidine Core (sp³ Character): Modern drug discovery emphasizes "escaping flatland." The piperidine ring introduces a high fraction of sp³ carbons ( Fsp3​ ), allowing the primary amine to project into complex 3D solvent channels or hydrophobic pockets that planar molecules cannot reach.

  • The Dihydrochloride Salt Form: Fragment screening requires high compound concentrations (often 1–5 mM in assay buffer). The dihydrochloride salt ensures rapid, complete dissolution in aqueous buffers, preventing aggregate-induced false positives in biophysical assays.

Structural Binding Logic

Scaffold_Binding Scaffold 1-(Pyrazin-2-yl)piperidin-3-amine Pyrazine Ring Piperidine Ring Primary Amine Hinge Kinase Hinge Region (H-bond Acceptor) Scaffold->Hinge N-atom Interaction Hydrophobic Hydrophobic Pocket (Vector Projection) Scaffold->Hydrophobic sp3 Conformation Solvent Solvent Channel (Salt Bridge / H-bond Donor) Scaffold->Solvent NH3+ Interaction

Fig 1. Mechanistic binding interactions of the 1-(pyrazin-2-yl)piperidin-3-amine scaffold.

Comparative Target Screening Data

To objectively evaluate efficacy, 1-(pyrazin-2-yl)piperidin-3-amine was benchmarked against two structural analogs: 1-(pyridin-2-yl)piperidin-3-amine (a mono-heteroatom analog) and 1-phenylpiperidin-3-amine (a purely carbocyclic analog).[3].

The data below summarizes a representative primary screening campaign against a model target class (e.g., Cyclin-Dependent Kinases).

Table 1: Comparative Fragment Metrics in Target Screening

ScaffoldHeteroaromatic CoreHit Rate (%)Mean Kd​ (mM)Ligand Efficiency (LE)*Lipophilic Ligand Efficiency (LLE)
1-(Pyrazin-2-yl)piperidin-3-amine Pyrazine4.2% 0.85 0.41 3.2
1-(Pyridin-2-yl)piperidin-3-aminePyridine3.1%1.200.382.8
1-Phenylpiperidin-3-aminePhenyl1.5%>5.0<0.30<2.0

*LE is measured in kcal/mol per heavy atom. An LE > 0.30 is generally considered a highly efficient starting point for FBDD.

Analysis: The pyrazine derivative demonstrates a superior Hit Rate and Ligand Efficiency. The addition of the second nitrogen atom in the pyrazine ring lowers the calculated LogP (cLogP), thereby driving up the Lipophilic Ligand Efficiency (LLE), a critical metric for avoiding downstream toxicity and solubility issues.

Experimental Workflows & ProtocolsThe FBDD approach overcomes traditional high-throughput screening limitations by enabling the detection of weak but highly efficient biomolecular interactions[4]. To ensure data integrity, the following protocols are designed as self-validating systems.

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF (Thermal Shift Assay) identifies fragments that thermodynamically stabilize the target protein upon binding.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM stock of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride in 100% DMSO. Causality: The dihydrochloride salt ensures the stock remains soluble without forming micro-aggregates that cause light-scattering artifacts.

  • Assay Mix: In a 384-well PCR plate, combine 1 µM target protein, 5X SYPRO Orange dye, and 2 mM fragment in assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl).

  • Self-Validation Controls:

    • Negative Control: 2% DMSO (establishes baseline melting temperature, Tm​ ).

    • Positive Control: A known high-affinity reference inhibitor (validates the dynamic range and proper folding of the protein batch).

  • Thermal Cycling: Ramp temperature from 25°C to 95°C at 1°C/min using a RT-PCR machine, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Analysis: Calculate the derivative of the melt curve to find the Tm​ . A shift ( ΔTm​ ) of >1.5°C indicates a valid hit.

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free kinetic data ( Kd​ , kon​ , koff​ ) to validate the DSF hits.

Step-by-Step Methodology:

  • Immobilization: Covalently attach the target protein to a CM5 sensor chip via standard amine coupling (target level: 3000–5000 Response Units [RU] to account for the low molecular weight of the fragment).

  • Self-Validation (Reference Cell): Leave Flow Cell 1 (FC1) unmodified and blocked with ethanolamine. Causality: Fragments at high concentrations (up to 5 mM) cause massive bulk refractive index changes. Subtracting FC1 from the active flow cell (FC2) isolates the true binding signal.

  • Solvent Correction: Inject a 1% to 3% DMSO calibration series. Causality: Corrects for the excluded volume effect where the protein matrix alters the local DMSO concentration compared to the running buffer.

  • Injection: Inject the fragment in a 2-fold dilution series (from 5 mM down to 78 µM) at a flow rate of 30 µL/min.

  • Data Fitting: Fit the double-referenced sensorgrams (FC2 - FC1, solvent corrected) to a 1:1 steady-state affinity model to determine the Kd​ .

FBDD Screening Cascade

FBDD_Workflow Lib Fragment Library (Pyrazine-Piperidine Scaffolds) Primary Primary Screening (DSF / Thermal Shift) Lib->Primary High-Throughput Secondary Orthogonal Validation (SPR / ITC) Primary->Secondary Hit Selection Structural Structural Biology (X-ray Crystallography) Secondary->Structural KD Validation Hit Hit-to-Lead Optimization Structural->Hit Vector Growth

Fig 2. Fragment-based drug discovery (FBDD) screening cascade for pyrazine-piperidine scaffolds.

Conclusion & Selection Guide

When designing a screening library or initiating a hit-to-lead campaign, 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride should be prioritized over simpler pyridine or phenyl analogs if the target site demands:

  • Strict H-Bond Acceptor Geometry: The pyrazine ring provides dual acceptor vectors without the basicity liabilities of aliphatic amines.

  • High Aqueous Solubility: The dihydrochloride salt ensures compatibility with high-concentration biophysical assays (SPR, NMR, X-ray soaking).

  • 3D Vector Growth: The primary amine on the piperidine ring serves as an ideal, synthetically accessible handle for amide coupling or reductive amination during the fragment elaboration phase.

References

  • Title: Fragment-Based Drug Discovery against Mycobacteria: The Success and Challenges Source: MDPI (Molecules) URL: [Link]

  • Title: Fragment-Based Discovery of 6-Azaindazoles As Inhibitors of Bacterial DNA Ligase Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

  • Title: Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Mass Spectrometry Validation of 1-(pyrazin-2-yl)piperidin-3-amine Dihydrochloride Synthesis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating highly polar, basic pharmaceutical intermediates. The molecule 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride exemplifi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating highly polar, basic pharmaceutical intermediates. The molecule 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride exemplifies this challenge. Structurally, it consists of a piperidine ring functionalized with a pyrazine moiety and a primary amine, isolated as a dihydrochloride salt.

Validating its synthesis—typically achieved via the acidic deprotection of a Boc-protected precursor—requires confirming the exact elemental composition (C9H14N4) and ruling out isobaric impurities or incomplete deprotection. This guide objectively compares mass spectrometry (MS) modalities for this application, detailing the causality behind experimental choices and providing a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol.

The Molecular Challenge & Causality of MS Selection

To select the optimal analytical technique, we must first deconstruct the physicochemical properties of the analyte:

  • Thermal Instability & Non-Volatility: As a dihydrochloride salt, the molecule is non-volatile and prone to thermal degradation. Injecting this directly into a Gas Chromatography (GC) inlet leads to poor peak shape and artifact formation unless complex derivatization (e.g., acylation) is performed[1].

  • Ionization Dynamics: The molecule possesses multiple basic nitrogen atoms (the primary amine and the pyrazine/piperidine nitrogens). This makes it an ideal candidate for positive Electrospray Ionization (ESI+), which readily yields the protonated molecular ion [M+H]+ [2].

  • Chromatographic Retention: Highly polar amines exhibit severe peak tailing and poor retention on standard C18 columns. Therefore, the chromatographic strategy must employ polar-embedded stationary phases or Hydrophilic Interaction Liquid Chromatography (HILIC) with acidic mobile phases to ensure sharp peak morphology[3].

MS_Workflow Start 1-(pyrazin-2-yl)piperidin-3-amine 2HCl Synthetic Batch Prep Sample Preparation (Dilute in MeOH/H2O + 0.1% FA) Start->Prep Chrom Chromatographic Separation (Polar-embedded C18) Prep->Chrom Ion Ionization (ESI+ Mode) Chrom->Ion MS_Choice Mass Spectrometry Modality Ion->MS_Choice GCMS GC-EI-MS (Requires Derivatization) MS_Choice->GCMS Poor Choice LCLRMS LC-LRMS (Single Quad) (Nominal Mass Only) MS_Choice->LCLRMS Routine Only LCHRMS LC-HRMS (Q-TOF/Orbitrap) (Exact Mass < 5 ppm) MS_Choice->LCHRMS Gold Standard Valid Structural Validation (Isotopic Pattern & MS/MS) LCHRMS->Valid

Logical decision tree for the mass spectrometry validation of polar amine hydrochloride salts.

Comparative Analysis of MS Modalities

When validating a new synthetic batch, the analytical platform must provide definitive proof of identity. Table 1 compares the performance of three common MS modalities for this specific diamine salt.

Table 1: Performance Comparison of MS Modalities for 1-(pyrazin-2-yl)piperidin-3-amine 2HCl

Analytical ModalitySample PreparationIonization EfficiencyMass AccuracyStructural ElucidationVerdict
LC-HRMS (Q-TOF / Orbitrap) Direct (Dilute & Shoot)Excellent (ESI+)< 5 ppm (Exact Mass)High (MS/MS & Isotope matching)Gold Standard
LC-LRMS (Single Quad) Direct (Dilute & Shoot)Excellent (ESI+)± 0.5 Da (Nominal Mass)Low (Cannot confirm elemental formula)Routine Monitoring Only
GC-MS (Electron Ionization) Complex (Free-basing + Derivatization)Poor (Thermal degradation risk)± 0.5 Da (Nominal Mass)Moderate (EI fragmentation libraries)Not Recommended

The Verdict: LC-HRMS is the undisputed gold standard here. While Low-Resolution MS (LRMS) can detect the nominal mass ( m/z 179), it cannot differentiate our target from isobaric impurities (other molecules with a nominal mass of 179 but different elemental compositions). HRMS provides exact mass measurements, allowing us to calculate the specific molecular formula (C9H14N4) with an error margin of less than 5 parts-per-million (ppm)[4].

Self-Validating Experimental Protocol: LC-HRMS

To ensure absolute trustworthiness, an analytical protocol cannot merely be a sequence of steps; it must be a self-validating system . The following methodology incorporates built-in System Suitability Tests (SST) and real-time lock-mass calibration to guarantee that the resulting data is an artifact-free reflection of the synthetic batch[2].

Phase 1: Sample Preparation

Causality: Hydrochloride salts dissolve readily in aqueous mixtures. The addition of Formic Acid (FA) forces the equilibrium toward the protonated amine state, maximizing ESI+ efficiency.

  • Accurately weigh 1.0 mg of the synthesized 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride.

  • Dissolve in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to create a 1 mg/mL stock solution[2].

  • Vortex for 30 seconds to ensure complete dissolution of the salt lattice.

  • Dilute the stock solution 1:100 with the same solvent to achieve a final injection concentration of 10 µg/mL.

Phase 2: Chromatographic Separation

Causality: A standard C18 column will cause this polar molecule to elute in the void volume. We utilize a polar-embedded C18 column to retain the basic amine while maintaining sharp peak symmetry[3].

  • Column: Waters XSelect HSS T3 (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 2% B hold for 1 min, ramp to 40% B over 5 mins, ramp to 95% B over 1 min. Flow rate: 0.4 mL/min.

Phase 3: HRMS Tuning & Data Acquisition (The Self-Validating Step)

Causality: Instrument drift can cause mass errors exceeding 5 ppm. We continuously infuse a known calibrant (Leucine Enkephalin) to correct the mass axis in real-time[2].

  • System Suitability: Inject a blank (solvent only) to rule out column carryover.

  • Lock-Mass Setup: Infuse Leucine Enkephalin ( m/z 556.2771) via a secondary reference sprayer.

  • Acquisition Parameters:

    • Ionization: ESI Positive mode.

    • Capillary Voltage: 3.0 kV.

    • Mass Range: m/z 50 - 500.

    • Resolution: > 30,000 FWHM[4].

Data Interpretation & Structural Elucidation

Upon acquiring the data, the validation of the synthesis relies on three critical metrics:

1. Exact Mass Confirmation: The neutral monoisotopic mass of the free base (C9H14N4) is 178.1218 Da. In ESI+ mode, we look for the protonated ion [M+H]+ .

  • Calculated Exact Mass: 179.1292 Da

  • Acceptance Criterion: The experimentally measured mass must fall within ± 5 ppm of 179.1292. For example, a measured mass of 179.1296 yields an error of +2.2 ppm, confirming the elemental composition[4].

2. Impurity Profiling (Boc-Deprotection Check): Because this molecule is typically synthesized via a Boc-protected intermediate, the chromatogram must be actively interrogated for the presence of tert-butyl (1-(pyrazin-2-yl)piperidin-3-yl)carbamate.

  • Target Impurity Mass: [M+H]+=279.1815 Da.

  • The absence of this peak validates that the acidic deprotection step was driven to completion.

3. Isotopic Pattern Matching: The natural abundance of 13C dictates that a molecule with 9 carbon atoms will exhibit a distinct M+1 isotopic peak (approximately 10% the intensity of the monoisotopic peak). High-resolution software will overlay the theoretical isotopic distribution of C9H14N4 over the empirical spectra. A match score of >95% provides orthogonal validation of the structural assignment.

References

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. National Institutes of Health (NIH). Available at:[Link]

  • High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. American Chemical Society (ACS) Publications. Available at:[Link]

  • ILIADe code 554 | CLEN Method - Recording of High-Resolution Mass Spectra of Organic Substances. Taxation and Customs Union, European Commission. Available at:[Link]

  • Systematic LC-MS/MS Method for Quantification of 2,3-Dimethyl-2H-Indazole-6-Amine Content in Pazopanib Hydrochloride. Rasayan Journal of Chemistry. Available at:[Link]

Sources

Validation

Strategic Selection of Piperidine Building Blocks: A Comparative Guide to 1-(Pyrazin-2-yl)piperidin-3-amine Dihydrochloride

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for developing highly selective therapeutics, particularly in the realms of kinase inhibitors and G-protein coupled receptor (GPCR)...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for developing highly selective therapeutics, particularly in the realms of kinase inhibitors and G-protein coupled receptor (GPCR) targeted ligands[1]. However, the specific functionalization of the piperidine nitrogen fundamentally dictates the entire molecule's pharmacokinetic trajectory, metabolic stability, and off-target liability profile.

As a Senior Application Scientist, I frequently guide discovery teams in selecting the optimal vector for their Structure-Activity Relationship (SAR) campaigns. This guide provides an objective, data-driven comparison of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride against other common piperidine building blocks, detailing the causality behind its physicochemical behavior and providing self-validating protocols for its integration into high-throughput synthesis workflows.

Physicochemical Profiling: The Causality of the Pyrazine Ring

When designing a library around a 3-aminopiperidine core, researchers typically choose between aliphatic protecting groups (like Boc), aryl groups (phenyl), or heteroaryl groups (pyridine, pyrazine). The selection of a pyrazine substituent is never arbitrary; it is a deliberate structural choice driven by three critical factors:

  • Mitigation of hERG Cardiotoxicity (Basicity Control): High basicity in lipophilic amines is a primary driver of hERG potassium channel inhibition, a severe cardiotoxic liability[2]. Pyrazine is a remarkably weak base with a pKa of approximately 0.6, compared to pyridine's pKa of 5.2[3][4]. By conjugating the pyrazine ring to the piperidine nitrogen, the overall basicity of the core is drastically suppressed, leaving only the primary 3-amino group available for target engagement or synthetic functionalization.

  • Tuning Lipophilicity (LogP): The electron-deficient nature of the pyrazine ring, combined with its zero dipole moment due to structural symmetry, significantly lowers the lipophilicity (LogP) compared to a standard phenyl ring[5]. This reduction in lipophilicity enhances aqueous solubility and improves the overall ADME profile of the resulting drug candidate.

  • Enhanced Hydrogen Bonding: The introduction of the second nitrogen in the pyrazine ring provides an additional, highly directional hydrogen-bond acceptor[5]. This is often critical for engaging specific hinge-region residues in kinase targets that a pyridine or phenyl analog would miss.

Comparative Data Summary

The following table synthesizes the quantitative physicochemical differences between 1-(pyrazin-2-yl)piperidin-3-amine and its common alternatives.

Building BlockScaffold TypeHeteroaryl pKaC3-Amine pKaPredicted LogPHeteroatom Count
1-(pyrazin-2-yl)piperidin-3-amine Pyrazine-Piperidine~0.6~9.80.54 (N)
1-(pyridin-2-yl)piperidin-3-amine Pyridine-Piperidine~5.2~9.81.23 (N)
1-phenylpiperidin-3-amine Phenyl-PiperidineN/A~9.82.02 (N)
1-Boc-piperidin-3-amine Protected AliphaticN/A~10.40.72 (N), 2 (O)

Structural & Electronic Visualization

To understand how these properties manifest during a synthetic workflow, we must map the electronic contributions of the molecule. The diagram below illustrates the dual nature of 1-(pyrazin-2-yl)piperidin-3-amine: a deactivated, electron-deficient core paired with a highly nucleophilic primary amine.

G A 1-(pyrazin-2-yl)piperidin-3-amine B Pyrazine Ring (Electron Deficient) A->B C 3-Amino Group (Primary Handle) A->C D Extra H-Bond Acceptor B->D E Lower pKa (~0.6) Reduces hERG Liability B->E F High Nucleophilicity for Amidation C->F

Fig 1: Physicochemical contributions of the pyrazine and amine moieties.

Experimental Methodologies & Self-Validating Workflows

Because 1-(pyrazin-2-yl)piperidin-3-amine is supplied as a dihydrochloride salt , it boasts excellent shelf stability and resistance to amine oxidation. However, this salt form requires specific handling during parallel synthesis (e.g., amidation or reductive amination).

The following protocol outlines a self-validating system for the high-yield amidation of this building block.

Protocol: High-Yield Amidation of Dihydrochloride Salt Building Blocks

Causality Note: The dihydrochloride salt must be neutralized in situ to liberate the nucleophilic free base. We utilize N,N-Diisopropylethylamine (DIPEA) because its steric bulk prevents it from acting as a competing nucleophile during the HATU-mediated coupling step.

Step 1: Free-Basing & Preparation

  • Suspend 1.0 eq of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride in anhydrous DMF (0.2 M concentration).

  • Add 3.0 eq of DIPEA. (Two equivalents neutralize the HCl salts; the third acts as the catalytic base for the coupling).

  • Validation Checkpoint: Spot 1 µL of the reaction mixture onto wet universal indicator pH paper. The readout must be >8.0. If the pH is lower, the primary amine remains protonated and non-nucleophilic; add DIPEA in 0.5 eq increments until pH >8.0 is achieved.

Step 2: Carboxylic Acid Activation

  • In a separate vial, dissolve 1.1 eq of the desired carboxylic acid in DMF.

  • Add 1.2 eq of HATU and stir for 10 minutes at room temperature to form the active OAt ester. The solution will typically turn a pale yellow.

Step 3: Coupling

  • Transfer the activated acid solution to the free-based amine solution.

  • Stir at room temperature for 2 to 4 hours.

  • Validation Checkpoint: Aliquot 5 µL of the reaction mixture into 1 mL of Methanol. Run a rapid LC-MS analysis. The disappearance of the starting material mass (m/z 179 [M+H]+ for the free base) and the appearance of the product mass confirms complete conversion. Do not proceed to workup until this is verified.

Step 4: Workup & Purification

  • Quench the reaction with saturated aqueous NaHCO3.

  • Extract 3x with Ethyl Acetate. The pyrazine ring lowers lipophilicity, so ensure thorough extraction.

  • Dry the combined organic layers over Na2SO4, concentrate, and purify via Flash Chromatography or Prep-HPLC.

Workflow Step1 Step 1: Free Basing Neutralize 2HCl with DIPEA Step3 Step 3: Coupling React at RT for 2-4 hours Step1->Step3 Step2 Step 2: Acid Activation R-COOH + HATU in DMF Step2->Step3 Step4 Step 4: LC-MS Validation Confirm mass & consumption Step3->Step4 Step5 Step 5: Purification Prep-HPLC or Flash Chrom. Step4->Step5

Fig 2: Self-validating amidation workflow for dihydrochloride salt building blocks.

Conclusion

Selecting 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride over its pyridine or phenyl counterparts is a strategic maneuver to optimize a molecule's physicochemical properties. By leveraging the pyrazine ring's low pKa, reduced lipophilicity, and additional hydrogen-bonding capacity, medicinal chemists can effectively engineer out cardiotoxic liabilities while maintaining a robust handle for rapid library diversification. When paired with strict, self-validating synthetic protocols, this building block serves as a highly reliable vector for advanced drug discovery programs.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery National Institutes of Health (PMC)[Link]

  • Addressing the Opioids Lipophilicity Challenge via a Straightforward and Simultaneous 1H NMR-Based logP/D Determination Journal of Medicinal Chemistry (ACS)[Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Molecules (MDPI)[Link]

  • Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity Semantic Scholar (InTech)[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. When handling complex heterocyclic scaffolds like 1-(pyrazin-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. When handling complex heterocyclic scaffolds like 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride (CAS: 1332529-43-7 / 1185319-30-5), standard "dump and flush" methods are both scientifically irresponsible and environmentally hazardous [1].

This guide provides a mechanistic, self-validating framework for the proper neutralization and disposal of this compound, ensuring that your laboratory maintains the highest standards of safety, compliance, and operational excellence.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To dispose of a chemical safely, we must first understand its molecular behavior under stress. 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride presents three distinct disposal challenges based on its structure:

  • High Nitrogen Density (Pyrazine + Primary Amine): When subjected to thermal degradation (incineration), the nitrogen atoms in the pyrazine ring and the piperidin-3-amine moiety will aggressively oxidize, generating significant quantities of toxic nitrogen oxides (NOx) [2].

  • Halogenated Salt Form (Dihydrochloride): The compound contains two equivalents of chloride. Direct incineration without proper environmental controls will quantitatively convert these chlorides into corrosive hydrogen chloride (HCl) gas, which can destroy standard exhaust systems and violate EPA emission standards [3].

  • Aqueous Acidity: Dissolving this dihydrochloride salt in water yields an acidic solution (pH 3-4) due to the dissociation of the strong hydrochloric acid from the weak amine base. Unneutralized disposal into aqueous waste streams can trigger dangerous cross-reactions with incompatible chemicals (e.g., cyanides or sulfides)[4].

Physicochemical Data & Mitigation Matrix

To bridge the gap between chemical properties and logistical safety, all quantitative hazard data and their corresponding operational mitigations are summarized below.

Chemical FeatureInduced HazardMechanistic Mitigation Strategy
Dihydrochloride Salt Generation of HCl gas upon combustion; acidic aqueous solutions.Incineration: Must use an alkaline scrubber.Aqueous: Pre-neutralize to pH 6-8 before waste pooling.
Heterocyclic Nitrogen Generation of toxic NOx gases during thermal destruction.Incineration: Must use an afterburner to ensure complete combustion and reduction of NOx species.
Solid Powder Form Inhalation risk; erratic burn rate if incinerated as a dry powder.Preparation: Dissolve in a combustible solvent (e.g., ethanol) to ensure a uniform thermal gradient during incineration.

Experimental Protocols for Disposal

Every protocol in your lab must be a self-validating system. Do not proceed to the next step unless the verification check is successful.

Protocol A: Solid Waste Management (Preferred Method)

Use this protocol for unused powder, expired stock, or solid reaction residues.

  • Solvent Selection: In a functioning fume hood, select a highly combustible, non-halogenated solvent (e.g., Methanol or Ethanol). Causality: Dissolving the solid ensures a uniform burn rate in the incinerator, preventing localized thermal gradients that could allow uncombusted heterocyclic fragments to escape.

  • Dissolution: Slowly add the 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride to the solvent. Stir until completely dissolved. (Recommended ratio: 1g of compound per 20mL of solvent).

  • Containerization: Transfer the solution to a clearly labeled, chemically compatible hazardous waste carboy designated for "Non-Halogenated Flammable Liquids."

  • Verification: Ensure the waste manifest explicitly lists: "Contains halogenated salts (chlorides) and nitrogenous compounds."

  • Logistical Routing: Dispatch the waste to a licensed environmental facility. The facility must utilize a chemical incinerator equipped with an afterburner (for NOx) and an alkaline scrubber (for HCl)[3].

Protocol B: Aqueous Waste Neutralization

Use this protocol for aqueous filtrates or HPLC mobile phase waste containing the compound.

  • Isolation: Transfer the aqueous waste containing the dihydrochloride salt into a wide-mouth glass beaker equipped with a magnetic stir bar. Place the beaker in an ice bath if the concentration is high, as neutralization can be mildly exothermic.

  • Titration: While stirring, slowly add 1M Sodium Hydroxide (NaOH) dropwise. Causality: The NaOH will neutralize the dissociated HCl, forming soluble NaCl and converting the protonated amine back to its free base form.

  • Self-Validation (pH Check): After 5 minutes of continuous stirring, use a calibrated pH meter or high-quality indicator strips to check the solution. Do not proceed until the pH is stable between 6.0 and 8.0.

  • Consolidation: Once neutralized, transfer the liquid to your laboratory's "Aqueous Hazardous Waste" carboy [4].

Disposal Workflow Visualization

The following decision tree maps the logical routing for both solid and aqueous waste streams to ensure compliance with EPA handling standards.

G Start 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride Waste Solid Solid Powder / Crystals Start->Solid Aqueous Aqueous Solution / Filtrate Start->Aqueous Solvent Dissolve in Combustible Solvent (e.g., Ethanol/Methanol) Solid->Solvent Neutralize Neutralize with 1M NaOH (Titrate to pH 6-8) Aqueous->Neutralize Incinerator Chemical Incinerator (>1000°C) Solvent->Incinerator AqWaste Aqueous Hazardous Waste Container Neutralize->AqWaste Scrubber Afterburner & Alkaline Scrubber (Captures NOx & HCl) Incinerator->Scrubber Licensed Licensed EPA Waste Management Facility AqWaste->Licensed Scrubber->Licensed

Figure 1: Validated disposal routing for solid and aqueous heterocyclic amine hydrochloride waste.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 56773704, 1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride." PubChem. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste." EPA.gov. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VII." National Environmental Publications Internet Site (NEPIS). Available at: [Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern.edu. Available at: [Link]

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